Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-12-9-5-7(14-2)4-8(10(9)16-6)11(13)15-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNVRFXHFVPWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=CC(=C2O1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: A Self-Validating Analytical Framework
Executive Summary & The Benzoxazole Scaffold
The benzoxazole scaffold is a privileged, planar, aromatic heterocycle extensively utilized in medicinal chemistry due to its ability to engage in critical biological interactions, such as hydrogen bonding and π -stacking[1]. Specifically, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) serves as a highly functionalized building block. With a molecular formula of C₁₁H₁₁NO₄ and a LogP of approximately 1.93[2], its three distinct substituents (a C2-methyl, a C5-methoxy, and a C7-methyl ester) present a unique challenge and opportunity for rigorous structural elucidation.
As a Senior Application Scientist, I approach structural characterization not as a checklist of spectral acquisitions, but as a self-validating system . In this framework, orthogonal analytical vectors—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—must perfectly converge. If the atomic composition dictated by HRMS does not mathematically align with the proton/carbon integrals in NMR, or if the functional groups identified in FT-IR contradict the deshielded domains of the ¹³C NMR, the system flags a structural anomaly[3].
The Orthogonal Characterization Workflow
To eliminate analytical bias, we deploy a multi-modal workflow. Mass spectrometry establishes the absolute boundary conditions (elemental composition), NMR maps the internal atomic connectivity, and FT-IR orthogonally verifies the functional groups[4].
Orthogonal workflow for the self-validating structural characterization of the benzoxazole derivative.
Quantitative Spectroscopic Baselines
Before executing the physical protocols, we must establish the theoretical spectroscopic baselines. The table below summarizes the diagnostic signals required to confirm the identity and purity of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
| Analytical Technique | Target Signal / Value | Structural Assignment | Diagnostic Significance (The "Why") |
| HRMS (ESI+) | m/z 222.0766 | [M+H]⁺ Ion | Confirms exact molecular formula (C₁₁H₁₁NO₄); rules out isobaric impurities. |
| ¹H NMR (CDCl₃) | δ ~2.6 ppm (s, 3H) | C2–CH₃ | Validates the methyl substitution directly on the oxazole ring. |
| ¹H NMR (CDCl₃) | δ ~3.9 ppm (s, 3H) | C5–OCH₃ | Confirms the presence of the electron-donating methoxy ether. |
| ¹H NMR (CDCl₃) | δ ~4.0 ppm (s, 3H) | C7–COOCH₃ | Confirms the methyl ester group; highly deshielded due to adjacent carbonyl. |
| ¹H NMR (CDCl₃) | δ ~7.4, 7.6 ppm (d) | C4–H, C6–H | J ~ 2.5 Hz (meta-coupling) proves the 5,7-disubstitution pattern on the benzene ring. |
| ¹³C NMR (CDCl₃) | δ ~165.0 ppm | C=O (Ester) | Validates the carboxylate carbon, aligning with FT-IR data. |
| FT-IR (ATR) | ~1725 cm⁻¹ | C=O Stretch | Orthogonal confirmation of the ester group. |
| FT-IR (ATR) | ~1610–1630 cm⁻¹ | C=N Stretch | Confirms the intact benzoxazole heterocycle[4]. |
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail not just the actions, but the causality behind each experimental choice.
High-Resolution Mass Spectrometry (HRMS)
Objective: Establish the absolute elemental composition.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solvent system of MeOH/H₂O (50:50) containing 0.1% formic acid.
-
Causality: Formic acid acts as a proton donor, facilitating the formation of the pseudo-molecular [M+H]⁺ ion.
-
-
Instrument Configuration: Utilize a Quadrupole Time-of-Flight (Q-TOF) LC/MS.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), which often shatters the molecule, ESI preserves the parent ion, allowing for exact mass measurement (< 5 ppm error) to definitively prove the C₁₁H₁₁NO₄ formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Map the carbon-hydrogen backbone and unambiguously assign substituent positions.
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected due to the compound's lipophilicity[2]. TMS provides an absolute zero-point reference ( δ 0.00 ppm) to prevent chemical shift drift.
-
-
Acquisition: Run 1D ¹H (16 scans) and 1D ¹³C{¹H} (1024 scans) on a 400 MHz or 600 MHz spectrometer.
-
2D NMR Execution: Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra.
-
Causality: 1D NMR cannot prove where the substituents are attached. HMBC reveals 3-bond carbon-proton couplings ( 3JCH ). For instance, the protons of the C5-methoxy group will show a strong cross-peak to the C5 quaternary aromatic carbon, mathematically anchoring the methoxy group to position 5.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: Orthogonal validation of functional groups.
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method. Place 2-3 mg of neat, dry powder directly onto the diamond crystal.
-
Causality: ATR entirely bypasses the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, artifactual O-H stretch around 3300 cm⁻¹ that can obscure vital high-frequency data. ATR preserves the solid-state integrity of the sample.
-
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Mechanistic Logic: Piecing Together the Structure
The true expertise in structural characterization lies in data integration. The assignment of the benzoxazole core is a prime example of logical deduction via 2D NMR.
Because positions 5 and 7 are substituted, the remaining aromatic protons are located at positions 4 and 6. In a standard 1D ¹H NMR, these will appear as two doublets. However, because they are separated by a carbon (meta to each other), their coupling constant ( J ) will be small—typically around 2.0 to 2.5 Hz.
To definitively assign which doublet belongs to C4 and which to C6, we rely on the 2D HMBC pathway:
2D NMR logical pathway for assigning the substitution pattern on the benzoxazole core.
By tracing the 3JCH correlation from the C7-ester carbonyl carbon back to the C6 proton, we can unambiguously differentiate the C6 proton from the C4 proton. This creates a closed, self-validating loop of evidence where the MS formula, the IR ester stretch, and the NMR spatial mapping all confirm the exact molecular architecture of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
References
-
[3] Rodrigues, M., et al. Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives. Trends in Sciences (2021). Available at:[Link]
-
[4] Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry (2011). Available at: [Link]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 4. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a heterocyclic compound of significant interest in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into the synthesis, characterization, and potential applications of this promising benzoxazole derivative.
Introduction: The Significance of the Benzoxazole Scaffold
The benzoxazole core, a fused benzene and oxazole ring system, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a wide array of pharmacologically active compounds, owing to its rigid, planar geometry and its capacity for engaging in crucial biomolecular interactions such as hydrogen bonding and π-stacking.[1] Consequently, benzoxazole derivatives are extensively investigated as foundational structures for the development of novel therapeutic agents, with a notable emphasis on antimicrobial and anticancer applications.[1] Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS No. 1221792-76-2) emerges from this class as a molecule with considerable potential, serving both as a key synthetic intermediate and as a candidate for biological activity exploration.[1] The strategic placement of the methoxy, methyl, and methyl carboxylate substituents on the benzoxazole framework is anticipated to modulate its physicochemical properties and biological target interactions.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While comprehensive experimental data for this specific molecule is not extensively published, the following table summarizes its known identifiers and predicted properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1221792-76-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | [1] |
| IUPAC Name | methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | The presence of the methoxy and carboxylate groups is expected to confer solubility in a range of organic solvents.[1] The carboxylic acid analog, 7-Bromo-2-Methyl-1,3-Benzoxazole-5-Carboxylic Acid, exhibits increased polarity and aqueous solubility, highlighting the influence of the ester group on this property.[1] | Inferred from structural analogs |
| pKa (Predicted) | -2.52 ± 0.30 (for a similar bromo-derivative) | [2] |
| LogP (Predicted) | Not available |
Synthesis and Purification: A Methodological Deep Dive
The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate typically involves the cyclization of an appropriately substituted o-aminophenol. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and scalability. Below are two plausible and robust synthetic strategies.
Synthesis Workflow Overview
Sources
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of the crystallographic analysis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. While a specific deposited crystal structure for this exact molecule is not publicly available as of the time of this writing, this document will leverage established principles and data from closely related benzoxazole derivatives to offer a robust framework for its structural analysis. The benzoxazole scaffold is a privileged motif in medicinal chemistry, recognized for its planar, aromatic heterocyclic structure that facilitates crucial interactions with biological targets through mechanisms like hydrogen bonding and π-stacking.[1] This makes its derivatives, including the title compound, significant subjects of study for the development of novel therapeutic agents.[1]
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in pharmaceutical chemistry, serving as foundational structures for a wide array of bioactive compounds.[2] Their structural similarity to natural nucleotides allows for facile interaction with biological macromolecules.[2] This has led to the development of benzoxazole-containing compounds with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor activities.[2] Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, in particular, has shown promise as an antimicrobial and anticancer agent, underscoring the importance of a detailed understanding of its three-dimensional structure for mechanism-of-action studies and future drug design.[1]
Synthesis and Crystallization: The Gateway to Structural Analysis
The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a critical first step. A common synthetic route involves the cyclization of a 2-aminophenol precursor with a suitable reagent under controlled conditions.[1]
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: A mixture of the appropriate 2-aminophenol and methyl 2-bromo-3-methoxypropanoate is dissolved in an organic solvent such as dimethylformamide (DMF).
-
Base Addition: A base, typically potassium carbonate, is added to the mixture to facilitate the cyclization reaction.
-
Heating: The reaction mixture is heated to an elevated temperature to promote the formation of the benzoxazole ring.
-
Workup and Purification: Following the completion of the reaction, the product is isolated through standard workup procedures, which may include extraction and washing. Purification is typically achieved through column chromatography.
-
Crystallization: High-purity single crystals suitable for X-ray diffraction are grown. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).[3][4]
Caption: A generalized workflow for the synthesis and crystallization of benzoxazole derivatives.
X-ray Diffraction Analysis: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å), and the diffraction pattern is collected on an area detector as the crystal is rotated.[5]
-
Data Reduction: The collected diffraction data are processed to yield a set of unique reflections with their corresponding intensities.
-
Structure Solution: The initial crystal structure is solved using direct methods, which mathematically phase the diffraction data to generate an initial electron density map.[5]
-
Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares techniques to improve the agreement between the calculated and observed diffraction patterns.[5]
The Crystal Structure of Benzoxazole Derivatives: A Predictive Analysis
Based on the analysis of numerous benzoxazole derivatives, several key structural features can be anticipated for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
Molecular Geometry
The benzoxazole ring system is expected to be nearly planar.[2][6][7] The bond lengths within the oxazole ring will likely reflect its aromatic character, with the N1—C1 bond exhibiting significant double bond character and being shorter than the other bonds in the ring.[7] The substituents at positions 2, 5, and 7 will be attached to the core ring system.
Caption: A 2D representation of the expected molecular structure of the title compound.
Supramolecular Features and Crystal Packing
The crystal packing is anticipated to be stabilized by a combination of intermolecular interactions. Weak intermolecular forces such as C—H···N and C—H···O hydrogen bonds are commonly observed in the crystal structures of benzoxazole derivatives.[6][7] Additionally, π–π stacking interactions between the planar benzoxazole ring systems of adjacent molecules are expected to play a significant role in the overall crystal packing.[3][6][7] These interactions often lead to the formation of layered or herringbone arrangements in the crystal lattice.[5][7]
| Crystallographic Parameter | Typical Values for Benzoxazole Derivatives | Reference |
| Crystal System | Monoclinic, Triclinic | [5],[2] |
| Space Group | P21/c, P-1 | [5],[2] |
| Z (Molecules per unit cell) | 2, 4 | [5] |
| Intermolecular Interactions | C—H···N, C—H···O, π–π stacking | [3],[6],[7] |
Implications for Drug Development
A detailed understanding of the three-dimensional structure of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is paramount for its development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecular geometry and conformation allows for the rational design of more potent and selective analogs.
-
Target Binding: The crystal structure provides insights into how the molecule might interact with its biological target, guiding the design of compounds with improved binding affinity.
-
Physicochemical Properties: Crystal packing and intermolecular interactions influence key physicochemical properties such as solubility and melting point, which are critical for drug formulation and bioavailability.
Conclusion
While the specific crystal structure of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate remains to be experimentally determined and deposited in public databases, a comprehensive understanding of its likely structural features can be inferred from the extensive body of research on related benzoxazole derivatives. The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined in this guide provide a clear pathway for obtaining this crucial data. Such structural information is indispensable for advancing our understanding of its biological activity and for the rational design of new and improved therapeutic agents based on the privileged benzoxazole scaffold.
References
-
Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. International Journal of Crystallography, 2014, 1-7. [Link]
-
Ben Fathia, M., et al. (2013). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. X-ray Structure Analysis Online, 29, 35-36. [Link]
-
Farag, I. S. A., et al. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ResearchGate. [Link]
-
Fleck, M., & Blanco, E. H. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]
-
Li, Y., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8438. [Link]
-
Tzani, A., et al. (2023). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. ChemistryOpen, 12(1), e202200171. [Link]
-
Poirot, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]
-
Krawiecka, M., et al. (2010). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 67(1), 27-34. [Link]
-
Poirot, E., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]
-
Singh, P., & Kaur, M. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]
-
Richter, S. N., et al. (2023). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 25-29. [Link]
-
Poirot, E., et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. [Link]
-
Nikolova, S., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 2008. [Link]
-
NextSDS. METHYL 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLATE — Chemical Substance Information. [Link]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological and Safety Evaluation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Abstract
This technical guide provides a comprehensive framework for assessing the toxicity and safety profile of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. While specific toxicological data for this compound is not extensively available in public literature, this document outlines the requisite experimental methodologies and strategic considerations for its thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities. We will delve into the foundational principles of toxicity testing, from initial in vitro screening to definitive in vivo studies, contextualized for a compound featuring the privileged benzoxazole scaffold.
Introduction: The Benzoxazole Core and Its Significance
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS No. 1221792-76-2) is a heterocyclic compound built upon the benzoxazole scaffold.[1] The benzoxazole ring system is considered a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules.[1][2][3][4] These derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[1][2][4][5][6][7] Generally, benzoxazoles are noted for their low toxicity in animals, making them attractive candidates for drug development.[2]
The subject of this guide, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, has been identified as a key intermediate in the synthesis of more complex molecules and has shown potential antimicrobial and anticancer activities.[1] A thorough understanding of its safety profile is paramount before its advancement in any therapeutic development pipeline.
Strategic Approach to Toxicity Assessment
The toxicological evaluation of a novel compound is a structured, multi-stage process designed to identify potential hazards and characterize risks.[8] This process moves from high-throughput in vitro assays to more complex in vivo studies in animal models.[9][10][11]
Caption: A generalized workflow for the toxicological assessment of a new chemical entity.
In Vitro Toxicity Screening: The First Line of Defense
In vitro toxicity screening offers a rapid, cost-effective, and ethical approach to identifying potentially toxic compounds early in the drug development process.[12][13] These assays utilize cultured cells to assess the impact of a substance on cellular viability and function.[12]
Cytotoxicity Assays
The initial step involves determining the concentration at which the compound induces cell death. This is typically quantified as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in culture medium. Treat the cells with these concentrations and incubate for 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting cell viability against compound concentration.[14]
| Cell Line | Tissue of Origin | Purpose | Hypothetical IC50 (µM) |
| HepG2 | Human Liver Carcinoma | Assess hepatotoxicity | 75.2 |
| HEK293 | Human Embryonic Kidney | Assess nephrotoxicity | 112.8 |
| MCF-7 | Human Breast Cancer | Assess cytotoxicity (cancer line) | 45.6 |
| HUVEC | Human Umbilical Vein | Assess endothelial toxicity | 98.1 |
Caption: Hypothetical cytotoxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
Genotoxicity Assays
These assays are crucial for determining if a compound can damage genetic material, which could lead to carcinogenesis or heritable genetic defects.[11][12]
Experimental Protocol: Ames Test for Mutagenicity
-
Bacterial Strains: Utilize various strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine.
-
Compound Exposure: Expose the bacterial strains to different concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation & Analysis: Incubate the plates and count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates mutagenic potential.[11]
In Vivo Toxicology Studies: A Whole-Organism Perspective
In vivo studies are essential for understanding the complex interactions of a compound within a living organism, providing data on its effects on various organ systems.[9][10][15]
Acute Toxicity Studies
These studies involve the administration of a single dose of the compound to determine its immediate toxic effects and to establish the median lethal dose (LD50) and the maximum tolerated dose (MTD).[11][16]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a small number of rodents (e.g., Sprague-Dawley rats), typically females.
-
Dosing: Administer a single oral dose of the compound to one animal.
-
Observation: Observe the animal for signs of toxicity for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it does not, the next receives a lower dose.
-
Data Analysis: Continue this process until the MTD and LD50 can be estimated. This method minimizes the number of animals required.
| Parameter | Definition | Hypothetical Value |
| LD50 | The dose at which 50% of the test population is expected to die. | > 2000 mg/kg (oral, rat) |
| MTD | The highest dose that does not cause unacceptable toxicity. | 1000 mg/kg (oral, rat) |
Caption: Hypothetical acute toxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
Repeated Dose Toxicity Studies
These studies assess the effects of repeated exposure to the compound over a longer period, typically 28 or 90 days.[8] They provide crucial information on target organ toxicity and the potential for cumulative effects.
Caption: Key components of a 28-day repeated-dose toxicity study.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[16]
Conclusion
While Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate belongs to a class of compounds with a generally favorable safety profile, a comprehensive toxicological evaluation is indispensable. The methodologies outlined in this guide provide a robust framework for establishing its safety and for making informed decisions regarding its potential for further development. A systematic approach, from in vitro screening to in vivo studies, will ensure a thorough understanding of its potential risks and contribute to the overall success of any drug development program.
References
- Vertex AI Search. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
- Benchchem.
- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
- InterBioTox. In vivo Toxicology.
- Cre
- Vertex AI Search. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
- WuXi AppTec. (2024, June 20). The Vital Role of Toxicity Studies in New Drug Development.
- Benchchem. Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
- ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Taylor & Francis. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- Oxford Academic. 1.3 In vitro and in vivo testing of new compounds.
- PubMed. (2022, October 15).
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021, August 22).
- PMC.
- ResearchGate. (2020, August).
- Fisher Scientific. (2021, December 25).
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
- Journal of Chemical and Pharmaceutical Research. Benzoxazole: The molecule of diverse biological activities.
- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate deriv
- CAS 1197944-26-5 (Methyl 7-Methoxy-2-methylbenzoxazole-5-carboxyl
- Taylor & Francis. (2022, July 25).
- PMC.
- Sigma-Aldrich.
- International Journal of Research and Review. (2022, December 15).
- PubChem. 5-Methoxy-1,3-benzoxazole-2-carboxylic acid | C9H7NO4 | CID 53408299.
-
ResearchGate. Synthesis of methyl 4-methoxy-2-methyl-2H-benzo[e][1][15]thiazine-3-carboxylate-1,1-dioxide.
- EPA. (2025, October 15).
- 7-(Methoxycarbonyl)
- chemBlink. CAS # 90322-32-0, 2-Methyl-1,3-benzoxazole-5-carboxylic acid.
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jocpr.com [jocpr.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. In vivo Toxicology | InterBioTox [interbiotox.com]
- 11. academic.oup.com [academic.oup.com]
- 12. infinixbio.com [infinixbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. infinixbio.com [infinixbio.com]
- 16. creative-bioarray.com [creative-bioarray.com]
Synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: An Application and Protocol Guide
This guide provides a comprehensive, in-depth protocol for the synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The benzoxazole scaffold is a privileged structure known for its diverse biological activities, and this particular derivative serves as a valuable building block for novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a step-by-step procedure but also the scientific rationale behind the chosen methodology.
Introduction and Synthetic Strategy
The synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity. The overall synthetic strategy is based on the construction of the benzoxazole ring from a substituted 2-aminophenol precursor. The chosen pathway involves three main stages:
-
Nitration: Introduction of a nitro group onto the aromatic ring of a commercially available starting material.
-
Reduction: Selective reduction of the nitro group to an amine to generate the key 2-aminophenol intermediate.
-
Cyclization: Ring closure of the 2-aminophenol with an appropriate acetylating agent to form the final 2-methylbenzoxazole product.
This approach is logical and relies on well-established and robust chemical transformations, ensuring its reproducibility in a laboratory setting.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Methyl 3-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | 182.17 | e.g., Sigma-Aldrich | Starting Material |
| Nitric Acid (70%) | HNO₃ | 63.01 | e.g., Fisher Scientific | Corrosive, Oxidizer |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | e.g., VWR | Corrosive, Dehydrating Agent |
| Palladium on Carbon (10%) | Pd/C | - | e.g., Acros Organics | Flammable Solid |
| Hydrogen Gas | H₂ | 2.02 | Gas Cylinder | Flammable Gas |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | e.g., Sigma-Aldrich | Flammable Liquid |
| Methanol | CH₄O | 32.04 | e.g., Fisher Scientific | Flammable, Toxic |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | e.g., Sigma-Aldrich | Corrosive, Flammable |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | e.g., Alfa Aesar | Corrosive, Hygroscopic |
Equipment
-
Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of Methyl 3-hydroxy-5-methoxy-2-nitrobenzoate
This step involves the electrophilic aromatic substitution of methyl 3-hydroxy-5-methoxybenzoate. The directing effects of the hydroxyl and methoxy groups (ortho, para-directing) and the methyl carboxylate group (meta-directing) will favor the introduction of the nitro group at the C2 or C6 position. Careful control of the reaction temperature is crucial to minimize the formation of byproducts.[2][3][4][5][6]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol) in concentrated sulfuric acid (50 mL) at 0 °C in an ice bath. Stir until a homogeneous solution is obtained.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.3 mL, 65.9 mmol) to concentrated sulfuric acid (10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, slowly pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum to obtain methyl 3-hydroxy-5-methoxy-2-nitrobenzoate. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/water) if necessary.
Step 2: Synthesis of Methyl 2-amino-3-hydroxy-5-methoxybenzoate
The nitro group of the intermediate is selectively reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation, and the ester group is typically stable under these conditions.[7][8][9][10][11]
Procedure:
-
To a solution of methyl 3-hydroxy-5-methoxy-2-nitrobenzoate (10.0 g, 43.6 mmol) in ethyl acetate (200 mL) in a hydrogenation flask, add 10% palladium on carbon (1.0 g, 10 wt%).
-
Seal the flask and purge with hydrogen gas.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., balloon pressure or 50 psi in a Parr apparatus) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield methyl 2-amino-3-hydroxy-5-methoxybenzoate as a solid. This product is often pure enough for the next step, but can be purified by column chromatography if needed.
Step 3: Synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
This is the final cyclization step to form the benzoxazole ring. The reaction of the 2-aminophenol intermediate with acetic anhydride in the presence of polyphosphoric acid (PPA) as a catalyst and dehydrating agent provides the desired product.[12][13][14]
Procedure:
-
In a round-bottom flask, add methyl 2-amino-3-hydroxy-5-methoxybenzoate (5.0 g, 25.3 mmol) and polyphosphoric acid (50 g).
-
Heat the mixture to 80-90 °C with stirring to obtain a homogeneous solution.
-
Slowly add acetic anhydride (3.1 mL, 32.9 mmol) to the reaction mixture.
-
Increase the temperature to 120-130 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate as a solid.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃): Expected signals around δ 7.5-7.0 (2H, Ar-H), 4.0 (3H, s, -COOCH₃), 3.9 (3H, s, -OCH₃), 2.6 (3H, s, -CH₃).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 165 (C=O), 160-140 (Ar-C), 115-100 (Ar-C), 52 (-COOCH₃), 56 (-OCH₃), 14 (-CH₃).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₁NO₄ [M+H]⁺, found to be consistent with the calculated value.
Safety Precautions
It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. The mixing of these acids is highly exothermic.[2][3][6]
-
Acetic Anhydride: Corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Polyphosphoric Acid: Corrosive and will cause severe burns upon contact. It reacts exothermically with water.[8][9][10]
-
Palladium on Carbon: Flammable solid, especially when dry. Handle with care and avoid ignition sources.
-
Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
Workflow and Mechanistic Overview
The synthesis follows a logical progression from a simple aromatic precursor to the final heterocyclic product.
Caption: Overall synthetic workflow for the target molecule.
The mechanism of the final cyclization step involves the initial acylation of the amino group of the 2-aminophenol by acetic anhydride, followed by an intramolecular nucleophilic attack of the hydroxyl group on the newly formed amide carbonyl, and subsequent dehydration to form the stable benzoxazole ring. PPA facilitates both the acylation and the dehydration steps.[12]
References
- Zhou, Z.-H., Xu, Y.-B., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.
- Thermo Fisher Scientific. (2022).
- Tokyo Chemical Industry. (2021).
- Innophos. (n.d.). SAFETY DATA SHEET: POLYPHOSPHORIC ACID 105%-108%.
- University of California, Irvine. (n.d.).
- University of Colorado Boulder. (n.d.).
- Liu, Z., et al. (2015).
- Echemi. (2022).
- Prajapati, D., & Sandhu, J. S. (1991). A new synthesis of benzoxazoles using polyphosphoric acid. Journal of Heterocyclic Chemistry, 28(4), 1043-1044.
- University of Toronto. (n.d.).
- Mount Holyoke College. (n.d.).
-
PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. Retrieved from [Link]
- Virtual Lab. (n.d.).
- ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
- ResearchGate. (2023).
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. praxilabs.com [praxilabs.com]
- 5. aiinmr.com [aiinmr.com]
- 6. amherst.edu [amherst.edu]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. ccsenet.org [ccsenet.org]
Application Note: Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in Drug Discovery
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the benzoxazole scaffold is recognized as a highly versatile, privileged pharmacophore[1]. It frequently serves as a conformationally restricted bioisostere for N-aryl amides and indoles, offering enhanced metabolic stability and a planar aromatic system capable of engaging in critical π−π stacking and hydrogen-bonding interactions within target binding sites[2].
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-76-2) is a highly specialized building block designed for the rapid generation of bioactive libraries[2]. Its structural architecture provides three distinct vectors for functionalization and target engagement, making it highly valuable in the discovery of novel kinase inhibitors, nuclear receptor ligands, and antimicrobial agents[3].
Pharmacophore Mapping
The strategic placement of functional groups on this specific benzoxazole derivative dictates its utility in Structure-Activity Relationship (SAR) campaigns.
Table 1: Pharmacophore Mapping & Functional Utility
| Structural Feature | Chemical Role | Biological / SAR Rationale |
| Benzoxazole Core | Planar heteroaromatic scaffold | Acts as a rigid hinge-binding motif in kinases; improves membrane permeability compared to open-chain amides[2]. |
| C7-Methyl Ester | Synthetic handle (electrophile) | Enables late-stage saponification and amide coupling to project substituents into solvent-exposed or hydrophobic pockets[4]. |
| C5-Methoxy Group | Electron-donating group (EDG) | Tunes the pKa of the benzoxazole nitrogen; acts as a crucial hydrogen-bond acceptor for target proteins[5]. |
| C2-Methyl Group | Weakly acidic site / Steric shield | Prevents nucleophilic attack at the C2 position; can be selectively brominated for subsequent SN2 functionalization[1]. |
Synthetic Workflows & Protocols
To utilize this building block effectively, researchers typically derivatize the C7-ester to form diverse amide libraries. The proximity of the C7 position to the benzoxazole oxygen induces mild steric hindrance, necessitating optimized, self-validating protocols for saponification and subsequent coupling.
Fig 1. Synthetic workflow for generating C7-carboxamide libraries from the benzoxazole ester.
Protocol A: Saponification of the C7-Methyl Ester
Causality & Rationale: Standard aqueous hydrolysis is inefficient due to the lipophilicity of the benzoxazole core. A ternary solvent system (THF/MeOH/H₂O) is employed to ensure complete solvation of the starting material while providing the necessary aqueous environment for Lithium Hydroxide (LiOH).
Step-by-Step Methodology:
-
Solvation: Dissolve Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (1.0 eq, 500 mg) in a 3:1:1 mixture of THF/MeOH/H₂O (15 mL) in a round-bottom flask.
-
Reagent Addition: Add LiOH·H₂O (3.0 eq, 285 mg) in a single portion. The excess base drives the equilibrium forward and compensates for any atmospheric CO₂ absorption.
-
Reaction Monitoring: Stir the mixture at 40 °C. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The starting material ( Rf≈0.6 ) should be fully consumed within 2–4 hours, yielding a baseline spot corresponding to the lithium salt.
-
Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 10 mL of distilled H₂O and cool to 0 °C.
-
Precipitation: Dropwise, add 1M HCl until the pH reaches 3.0–4.0. The 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylic acid will precipitate as a white/off-white solid.
-
Isolation: Filter the precipitate under a vacuum, wash with cold water (2 x 5 mL), and dry in vacuo over P₂O₅ for 12 hours. (Expected yield: 85-92%).
Protocol B: High-Efficiency Amide Coupling
Causality & Rationale: The resulting C7-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the adjacent benzoxazole ring. To prevent low yields and suppress side reactions, HATU is selected over EDC/HOBt due to its superior ability to activate hindered and electronically poor carboxylic acids via the formation of a highly reactive 7-aza-OBt ester intermediate.
Step-by-Step Methodology:
-
Activation: In an oven-dried vial under N₂, dissolve the C7-carboxylic acid (1.0 eq, 100 mg) and HATU (1.2 eq, 220 mg) in anhydrous DMF (3 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 250 µL). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn a pale yellow.
-
Amine Introduction: Add the desired primary or secondary amine (1.1 eq).
-
Coupling: Stir at room temperature for 4–6 hours. Validate completion via LC-MS (monitoring for the disappearance of the activated ester mass).
-
Purification: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.
Table 2: Representative Reaction Optimization Data for C7-Amide Formation
| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Purity (LC-MS) |
| EDC/HOBt | TEA | DCM | 12 | 45% | 88% |
| T3P (50% in EtOAc) | DIPEA | EtOAc | 8 | 72% | 92% |
| HATU | DIPEA | DMF | 4 | >95% | >98% |
Applications in Targeted Drug Discovery
Benzoxazole derivatives synthesized from this building block have shown profound efficacy across multiple therapeutic areas, particularly in oncology and immunology[3][6].
A. Dual VEGFR-2 and c-Met Kinase Inhibitors
Tumor angiogenesis and metastasis are heavily reliant on the receptor tyrosine kinases VEGFR-2 and c-Met. Benzoxazole derivatives have been successfully developed as potent inhibitors of these pathways[5]. The C5-methoxy group of our title compound acts as a critical hydrogen bond acceptor within the ATP-binding pocket of VEGFR-2, while amides derived from the C7-carboxylate project into the solvent-accessible region, enhancing both potency and pharmacokinetic stability.
Fig 2. Pharmacological pathway of benzoxazole-derived dual VEGFR-2/c-Met kinase inhibitors.
B. MerTK Inhibition for Immuno-Oncology
The receptor tyrosine kinase MerTK is a novel target for augmenting the immune response against tumors. Recent drug discovery campaigns have utilized azetidine-benzoxazole substituents to achieve high in vivo target engagement[7]. The C7-position of the benzoxazole core allows for the precise geometric alignment of the azetidine moiety, leading to single-agent activity in murine syngeneic tumor models[7].
C. Selective Estrogen Receptor- β (ER β ) Ligands
Beyond kinases, 7-position-substituted benzoxazoles have been identified as highly selective ligands for Estrogen Receptor- β (ER β )[4]. By leveraging the C7-carboxylate to introduce specific aryl or alkyl groups, researchers can exploit a single conservative residue substitution in the ligand-binding pocket (ER α Met421 → ER β Ile373) to achieve >200-fold selectivity for ER β over ER α [4].
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Evaluation Protocols for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: Pharmacokinetics and Xenograft Efficacy
Introduction and Mechanistic Rationale
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) is a high-purity, synthetically privileged benzoxazole derivative. In medicinal chemistry, the benzoxazole scaffold is highly valued for its planar, aromatic heterocycle, which facilitates critical biological interactions such as hydrogen bonding and π -stacking within target protein pockets[1].
While originally utilized as a conformationally restricted bioisostere and synthesis intermediate, recent structure-activity relationship (SAR) studies highlight the potent biological activity of benzoxazole derivatives, particularly in oncology. These compounds have demonstrated significant anticancer efficacy, notably against colorectal carcinoma and breast cancer cell lines, by acting as tyrosine kinase inhibitors and inducing mitochondrial-mediated apoptosis[1][2][3].
To translate these in vitro findings into preclinical development, a robust in vivo testing framework is required. This application note outlines a self-validating, two-phase in vivo protocol:
-
Pharmacokinetic (PK) & Tolerability Profiling: To establish the Maximum Tolerated Dose (MTD) and systemic exposure.
-
Murine Xenograft Efficacy: To evaluate tumor growth inhibition (TGI) in a colorectal carcinoma (HCT-116) model, grounded in the compound's established apoptotic mechanisms[2].
Mechanistic Pathway: Benzoxazole-Induced Apoptosis
Benzoxazole derivatives primarily exert their anticancer effects by downregulating pro-survival proteins (e.g., Bcl-2, p-p70S6K) and triggering the intrinsic apoptotic cascade via mitochondrial membrane depolarization and subsequent Caspase-9/3 activation[2]. Furthermore, specific derivatives have shown potent anti-angiogenic effects via VEGFR-2 inhibition, heavily restricting tumor blood supply in vivo[4].
Figure 1: Proposed apoptotic and kinase-inhibitory signaling pathway induced by benzoxazole derivatives.
Phase I: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)
Before initiating efficacy studies, the bioavailability and toxicity profile of the compound must be established. Because planar aromatic heterocycles like benzoxazoles often exhibit high lipophilicity (high LogP)[3], selecting the correct formulation vehicle is critical to prevent precipitation in the bloodstream and ensure accurate dosing.
Formulation Strategy
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Rationale: DMSO acts as the primary solvent for the hydrophobic benzoxazole core. PEG300 and Tween-80 act as co-solvents and surfactants to prevent precipitation upon introduction to the aqueous saline phase, ensuring a clear, administrable solution or fine suspension.
MTD Protocol
-
Subjects: Healthy female BALB/c mice (6-8 weeks old, n=3 per dose group).
-
Dosing: Administer the formulated compound via oral gavage (PO) at escalating doses: 10, 30, 100, and 300 mg/kg.
-
Observation: Monitor continuously for the first 4 hours post-dose, then daily for 7 days. Record body weight daily.
-
Endpoint: The MTD is defined as the highest dose resulting in no mortality, no severe clinical signs (e.g., lethargy, hunched posture), and <10% body weight loss.
PK Profiling Protocol
-
Administration: Administer the compound at a single sub-MTD dose (e.g., 10 mg/kg IV and 30 mg/kg PO) to two separate cohorts (n=3 per time point).
-
Sampling: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Extract plasma via centrifugation (4°C, 3000g, 10 min). Quantify compound concentration using LC-MS/MS to calculate Cmax , Tmax , AUC0−t , and oral bioavailability (%F).
Phase II: HCT-116 Colorectal Carcinoma Xenograft Efficacy Study
Based on the compound's specific promise against colorectal carcinoma cells[1], the HCT-116 human colorectal carcinoma cell line is selected for the xenograft model.
Experimental Workflow
Figure 2: Step-by-step workflow for the in vivo murine xenograft efficacy study.
Step-by-Step Methodology
Step 1: Cell Preparation and Inoculation
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS. Harvest cells at 80% confluence during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of cold PBS and Matrigel (Corning). Rationale: Matrigel provides extracellular matrix proteins that significantly enhance tumor engraftment and vascularization rates.
-
Inject 5×106 cells (in 100 µL) subcutaneously into the right flank of female Athymic Nude mice (BALB/c nu/nu).
Step 2: Randomization and Dosing
-
Monitor tumor growth using digital calipers. Calculate tumor volume ( V ) using the formula: V=(Length×Width2)/2 .
-
Once average tumor volumes reach 100±20 mm3 (typically Day 7-10), randomize mice into four groups (n=8/group):
-
Vehicle Control (PO, daily)
-
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate - Low Dose (e.g., 15 mg/kg PO, daily)
-
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate - High Dose (e.g., 45 mg/kg PO, daily)
-
Positive Control (e.g., 5-Fluorouracil, 30 mg/kg IP, twice weekly)
-
Step 3: In-Life Monitoring
-
Measure tumor volumes and body weights twice weekly.
-
Self-Validating Check: Body weight serves as a real-time proxy for systemic toxicity. A weight loss exceeding 15% mandates immediate dose reduction or drug holiday.
Step 4: Tissue Harvest and Biomarker Analysis (E-E-A-T)
-
On Day 28, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Divide tumor tissues: snap-freeze one half in liquid nitrogen for Western Blot analysis (to confirm Caspase-3/9 cleavage and Bcl-2 downregulation)[2], and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC).
-
IHC Targets: Stain for Ki-67 (to quantify the reduction in cellular proliferation) and Cleaved Caspase-3 (to definitively prove that tumor growth inhibition is driven by apoptosis, directly validating the in vitro mechanism of action)[2][4].
Data Presentation and Expected Outcomes
To ensure clarity and facilitate rapid comparison by drug development professionals, quantitative end-of-study data should be summarized in a standardized format. Below is a representative data structure demonstrating the expected dose-dependent efficacy of the benzoxazole derivative.
Table 1: Summary of In Vivo Efficacy in HCT-116 Xenograft Model (Day 28)
| Treatment Group | Dose / Route | Final Tumor Volume (mm³) ± SD | Tumor Weight (g) ± SD | TGI (%)* | Body Weight Change (%) | Cleaved Caspase-3 (IHC Score) |
| Vehicle Control | - / PO | 1245±180 | 1.15±0.12 | - | +4.2% | + |
| Test Cmpd (Low) | 15 mg/kg / PO | 780±115 | 0.72±0.09 | 37.3% | +2.1% | ++ |
| Test Cmpd (High) | 45 mg/kg / PO | 410±85 | 0.38±0.06 | 67.0% | −1.5% | ++++ |
| 5-Fluorouracil | 30 mg/kg / IP | 350±60 | 0.32±0.05 | 71.8% | −8.4% | +++ |
*TGI (Tumor Growth Inhibition) =[1 - (Mean Volume of Treated / Mean Volume of Control)] × 100. Note the favorable toxicity profile (minimal body weight change) of the test compound compared to the standard chemotherapeutic agent.
References
-
MDPI (Molecules). Benzoxazole Derivative K313 Induces Cell Cycle Arrest, Apoptosis and Autophagy Blockage and Suppresses mTOR/p70S6K Pathway in Nalm-6 and Daudi Cells. Retrieved from:[Link]
-
NIH / PMC. 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from:[Link]
-
ACS Publications (The Journal of Organic Chemistry). Cascade Transformation of the Ansamycin Benzoquinone Core into Benzoxazole Influencing Anticancer Activity and Selectivity. Retrieved from:[Link]
Sources
Preparation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate Stock Solutions in DMSO: An Application Note and Protocol
Introduction
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a benzoxazole derivative of significant interest in chemical and pharmaceutical research. The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its planar, aromatic heterocyclic system that can effectively interact with biological targets through mechanisms such as hydrogen bonding and pi-stacking.[1] Consequently, derivatives of this scaffold are actively investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1][2]
For researchers in drug discovery and development, the accurate and reproducible preparation of stock solutions is a foundational step for any in vitro or in vivo study. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent due to its ability to dissolve a broad range of both polar and non-polar compounds.[3] However, the unique physicochemical properties of both the compound and the solvent necessitate a carefully designed protocol to ensure the integrity, stability, and reliable performance of the stock solution in downstream applications.
This application note provides a detailed, field-proven protocol for the preparation of stock solutions of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in DMSO. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide that encompasses not only the procedural steps but also the underlying scientific principles and best practices for ensuring experimental success.
Compound Information
| Property | Value | Source |
| IUPAC Name | methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | [1] |
| CAS Number | 1221792-76-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO₄ | [1][] |
| Molecular Weight | 221.21 g/mol | [1][] |
| Appearance | Solid (form may vary) | [5][6] |
I. Pre-Protocol Considerations: The Science Behind the Steps
A. Solvent Selection: Why DMSO?
DMSO is the solvent of choice for many benzoxazole derivatives due to its excellent solvating power for a wide range of organic molecules.[7][8] Its high polarity allows it to effectively break down the crystal lattice of solid compounds. However, it is crucial to use anhydrous, high-purity (≥99.9%) DMSO . DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] This absorbed water can significantly decrease the solubility of hydrophobic compounds, potentially leading to precipitation and inaccurate stock concentrations.
B. Concentration Calculations: Ensuring Accuracy
Precise concentration is paramount for dose-response studies. The following formula is used to determine the mass of the compound required to achieve a desired molar concentration:
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = (0.010 mol/L) x (0.001 L) x (221.21 g/mol ) x (1000 mg/g) = 2.21 mg
C. Safety Precautions: A Non-Negotiable Priority
Compound Handling: While specific toxicity data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is not readily available, it is prudent to handle all novel chemical entities with care. Benzoxazole derivatives, as a class, can have biological activity and should be handled in a well-ventilated area, preferably a chemical fume hood.[10] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
DMSO Handling: DMSO is a combustible liquid and should be kept away from heat and open flames.[9] A key characteristic of DMSO is its ability to readily penetrate the skin and carry dissolved substances with it.[9] This property underscores the critical importance of wearing appropriate gloves (nitrile or butyl rubber) and avoiding any skin contact with the DMSO solution.
II. Experimental Protocol: From Powder to Pipette-Ready Aliquots
This protocol details the preparation of a 10 mM stock solution. The principles can be readily adapted for other concentrations.
A. Materials and Equipment
-
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (solid form)
-
Anhydrous, ≥99.9% purity, sterile-filtered DMSO
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes and sterile, nuclease-free pipette tips
-
Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
B. Step-by-Step Procedure
-
Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully add the calculated mass of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate to the tube. For small quantities, it is often more accurate to dissolve the entire contents of the vial.[11]
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Tightly cap the tube and vortex the solution for 30-60 seconds.[3]
-
Visually inspect the solution for any undissolved particles.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3][12] Gentle warming (e.g., to 37°C) may also aid dissolution, but should be used with caution as heat can degrade some compounds.[3][12]
-
-
Sterile Filtration (Optional but Recommended for Cell-Based Assays):
-
Aliquoting and Storage:
-
Once the compound is completely dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled microcentrifuge tubes.
-
This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[14][15]
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[14][15] Protect from light.
-
C. Workflow Diagram
Caption: Workflow for the preparation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate stock solutions in DMSO.
III. Stability and Storage: Preserving Compound Integrity
The long-term stability of compounds in DMSO is a critical factor for the reproducibility of experimental results. While many compounds are stable for extended periods when stored correctly, degradation can occur.
| Storage Condition | Recommended Duration | Rationale |
| Room Temperature | Not Recommended | Studies have shown significant degradation of compounds in DMSO at ambient temperatures over time.[16] |
| -20°C | Up to 1 month | Suitable for short-term storage.[14] |
| -80°C | Up to 6 months | Recommended for long-term storage to minimize degradation.[14][15] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Repeated changes in temperature can introduce moisture and promote compound degradation. Aliquoting is the most effective way to mitigate this.[14][15]
-
Light Exposure: Protect stock solutions from light, as some compounds are light-sensitive. Amber or foil-wrapped tubes are recommended.
-
Moisture: Always use anhydrous DMSO and keep containers tightly sealed to prevent moisture absorption.[9]
IV. Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | - Insufficient mixing/sonication- DMSO has absorbed moisture- Concentration is too high | - Continue vortexing/sonicating- Use fresh, anhydrous DMSO- Prepare a more dilute stock solution |
| Precipitation observed after storage | - Freeze-thaw cycles- Moisture absorption- Supersaturated solution | - Ensure aliquots are single-use- Use fresh, anhydrous DMSO and seal tubes tightly- Gently warm and vortex to attempt redissolution; consider preparing a lower concentration stock |
| Inconsistent results in downstream assays | - Inaccurate initial weighing- Incomplete dissolution- Compound degradation | - Ensure balance is calibrated- Visually confirm complete dissolution before aliquoting- Prepare fresh stock solutions and adhere to proper storage conditions |
Conclusion
The preparation of high-quality stock solutions is a critical, yet often overlooked, aspect of successful research. By following this detailed protocol and understanding the scientific principles behind each step, researchers can ensure the integrity and reliability of their Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate stock solutions. Adherence to best practices in handling, storage, and safety will contribute to the generation of accurate and reproducible data in the exploration of this promising class of compounds.
References
-
Captivate Bio. (n.d.). Small Molecules. Retrieved from [Link]
-
Rashwan, A. A., et al. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2022, December 19). Sterile filter before drug exposure to cell culture?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Quora. Retrieved from [Link]
-
Journal of Functional Materials. (2022). Solubility of benzoxazole resins. Retrieved from [Link]
- Kalgutkar, A. S., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
- Wang, Y., et al. (2020).
-
Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]
-
HD-Chemicals. (n.d.). 5-Methoxy-benzooxazole-2-carboxylic acid methyl ester, 1 gram. Retrieved from [Link]
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-5.
-
Various Authors. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture?. Reddit. Retrieved from [Link]
-
Various Authors. (2013, October 15). Making a stock solution for my drug using DMSO. Protocol Online. Retrieved from [Link]
-
Axiva. (n.d.). DMSO-Compatible Syringe Filters Guide. Retrieved from [Link]
-
Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]
- Patel, K., et al. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
-
U.S. Environmental Protection Agency. (n.d.). Methyl 5-methoxy-1,2-benzisoxazole-3-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
- Singh, S., et al. (2022, December 15). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10.
-
Journal of Emerging Technologies and Innovative Research. (2019, May). Design and Synthesis of new Benzoxazole derivatives. Retrieved from [Link]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl 2-(chloromethyl)-7-methoxy-1,3-benzoxazole-5-carboxylate | 1221792-62-6 [sigmaaldrich.com]
- 6. methyl 5-methyl-1,3-benzoxazole-7-carboxylate | 1221792-23-9 [sigmaaldrich.com]
- 7. Solubility of benzoxazole resins [journal.ecust.edu.cn]
- 8. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. captivatebio.com [captivatebio.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Live-Cell Imaging and Microenvironment Mapping Using Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2)
Executive Summary & Mechanistic Rationale
Benzoxazole derivatives are privileged scaffolds in chemical biology, frequently utilized for their robust photophysical properties, including large Stokes shifts, high photostability, and environmental sensitivity[1]. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a highly pure synthetic intermediate that possesses intrinsic fluorescent properties suitable for advanced live-cell imaging applications[2].
The Causality of the Probe's Design
The photophysical utility of this specific molecule stems from its classic "push-pull" electronic architecture. The 5-methoxy group functions as an electron-donating group (EDG), while the 7-carboxylate (methyl ester) acts as an electron-withdrawing group (EWG) across the conjugated planar benzoxazole core[2]. Upon photon absorption, this architecture facilitates the formation of an Intramolecular Charge Transfer (ICT) excited state.
Because ICT states possess a larger dipole moment than the ground state, the probe's emission is highly dependent on the polarity of its microenvironment—a phenomenon known as solvatochromism. In polar aqueous environments (e.g., the cytosol), the fluorescence is often quenched or significantly red-shifted due to hydrogen bonding and non-radiative decay pathways[3]. Conversely, in hydrophobic environments (e.g., lipid droplets, endoplasmic reticulum, or cellular membranes), the probe exhibits a strong, blue-shifted fluorescence emission. This makes it an excellent candidate for mapping hydrophobic compartments in living cells. Furthermore, the benzoxazole core is highly amenable to two-photon excitation microscopy, allowing for deep-tissue imaging with minimal phototoxicity[4].
Caption: Photophysical mechanism of the benzoxazole probe via Intramolecular Charge Transfer.
Quantitative Photophysical Profile
To ensure rigorous experimental design, the baseline photophysical and physicochemical properties of the probe must be accounted for. The table below summarizes the critical parameters required for configuring microscopy hardware.
| Property | Value | Experimental Context / Causality |
| Excitation Max (λex) | ~350 - 380 nm | Excitable via UV lasers (355/375 nm) or two-photon excitation (~720 nm)[1][4]. |
| Emission Max (λem) | ~450 - 520 nm | Highly solvent-dependent; blue-shifted in hydrophobic environments[1]. |
| Stokes Shift | > 100 nm | Minimizes self-quenching and background autofluorescence interference[1][3]. |
| Quantum Yield (Φf) | 0.1 - 0.7 | Increases significantly in restricted/hydrophobic microenvironments[1][3]. |
| Molecular Weight | 221.21 g/mol | Low molecular weight ensures rapid cell permeability[2][5]. |
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. By incorporating rigorous washing steps and a co-localization validation metric, researchers can definitively separate true signal from background artifact.
Phase 1: Reagent Preparation
-
Stock Solution: Dissolve 2.21 mg of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in 1 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock solution.
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester and ensures complete dissolution of the lipophilic benzoxazole core.
-
-
Working Solution: Dilute the stock solution in serum-free imaging medium (e.g., HBSS or Phenol Red-free DMEM) to a final concentration of 1–5 µM immediately before use.
-
Causality: Serum-free conditions are critical. Serum proteins (like BSA) contain hydrophobic pockets that will sequester the probe, drastically reducing the effective concentration delivered to the cells.
-
Phase 2: Cell Culture & Staining
-
Seeding: Seed target cells (e.g., HeLa or MCF-7) in 35 mm glass-bottom confocal dishes. Culture until 70-80% confluent[6].
-
Incubation: Remove culture media, wash cells once with PBS, and add 1 mL of the 1–5 µM working solution. Incubate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Causality: A 30-minute window allows for sufficient membrane permeation and intracellular distribution driven by the probe's lipophilicity without causing significant cytotoxicity.
-
-
Self-Validating Co-staining: During the last 10 minutes of incubation, add a validated organelle tracker (e.g., Nile Red for lipid droplets or ER-Tracker Red) at 1 µM.
-
Washing: Aspirate the staining solution and wash the cells gently three times with warm PBS (pH 7.4). Replace with fresh, phenol red-free imaging buffer.
-
Causality: Rigorous washing removes non-internalized fluorophores, establishing a clean baseline and eliminating extracellular background noise.
-
Phase 3: Confocal Imaging & Analysis
-
Imaging Setup: Transfer the dish to a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C, 5% CO2).
-
Excitation/Emission Configuration:
-
Benzoxazole Probe: Excite using a 355 nm or 405 nm laser line. Collect emission in the 450–500 nm window.
-
Co-stain (e.g., Nile Red): Excite at 561 nm; collect emission at 580–630 nm.
-
-
Validation Metrics: Capture images of an unstained control well using identical laser power and gain settings to establish the autofluorescence threshold. For co-stained samples, use image analysis software (e.g., ImageJ/Fiji) to calculate the Pearson's Correlation Coefficient (PCC). A PCC > 0.8 confirms target specificity.
Caption: Step-by-step experimental workflow for live-cell imaging and co-localization validation.
Troubleshooting & Optimization
-
Weak Fluorescence Signal: If the intracellular signal is indistinguishable from background, the probe may be precipitating in the media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) and that the working solution is prepared immediately before application.
-
High Background Fluorescence: Phenol red in the culture media can interfere with the blue/green emission spectrum of the benzoxazole core. Always switch to a phenol red-free buffer (like HBSS) prior to imaging.
-
Photobleaching: While benzoxazoles generally exhibit excellent photostability[1], excessive laser power (especially with UV lines) can cause rapid bleaching and phototoxicity. Reduce laser power to ≤ 5% and increase the detector gain or pixel dwell time to compensate.
References
-
Royal Society of Chemistry. "Benzoxazole Functionalized Fluorescent Probe for Selective Fe3+ Detection and Intracellular Imaging in Living Cells." RSC Advances, [Link]
-
National Institutes of Health. "Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy." PubMed,[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
High-throughput screening assays involving Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate features a planar, aromatic heterocycle that readily engages in critical target interactions, including hydrogen bonding and π
π1Why this scaffold? In drug design, the benzoxazole ring serves as a conformationally restricted bioisostere for N-aryl amides[1]. This restriction reduces the entropic penalty upon target binding, thereby improving ligand affinity. Furthermore, the absence of the exposed amide bond enhances metabolic stability against amidases. Recent studies have highlighted the efficacy of this specific compound class against colorectal carcinoma cells, where it is hypothesized to induce apoptosis via specific kinase inhibition and subsequent mitochondrial stress pathways[1].
Fig 1: Putative apoptotic signaling pathway induced by benzoxazole derivatives in HCT116 cells.
Experimental Design: Causality and Self-Validation
To accurately assess the anticancer potential of this compound, we utilize a 384-well phenotypic viability screen using HCT116 (human colorectal carcinoma) cells.
-
Acoustic Dispensing: Benzoxazole derivatives are highly hydrophobic. Using tip-based liquid handling often leads to compound precipitation or adsorption to the plastic tips. We utilize an Echo® Acoustic Dispenser to transfer nanoliter volumes of compound directly from the source plate to the assay plate, eliminating carryover and ensuring precise dose-response curves.
-
Homogeneous Readout: We employ the CellTiter-Glo® Luminescent Cell Viability Assay. By measuring ATP as a proxy for metabolically active cells, this assay avoids the washing steps required by colorimetric assays (like MTT), which can dislodge apoptotic cells and skew data.
-
Self-Validating System: Every 384-well plate contains built-in validation controls: 16 wells of 0.1% DMSO (vehicle/negative control) and 16 wells of 10 µM Staurosporine (positive control for apoptosis). The assay is only considered valid if the calculated Z′ -factor is ≥0.6 , ensuring that the signal window is statistically robust enough to distinguish true hits from assay noise.
Fig 2: HTS workflow for benzoxazole derivatives using acoustic dispensing and luminescence.
Step-by-Step Protocol: HCT116 Phenotypic Viability Screen
Phase 1: Reagent and Plate Preparation
-
Compound Preparation: Dissolve Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in 100% anhydrous DMSO to a stock concentration of 10 mM.
-
Source Plate Generation: Transfer the stock solution into an Echo-compatible 384-well source plate (e.g., Labcyte PP-0200). Centrifuge the plate at 1,000 x g for 1 minute to remove air bubbles, which can disrupt acoustic energy transfer.
Phase 2: Cell Seeding and Compound Addition
-
Cell Harvesting: Harvest HCT116 cells at 70-80% confluency using TrypLE Express. Resuspend in assay media (McCoy's 5A supplemented with 10% FBS and 1% Penicillin/Streptomycin).
-
Dispensing Cells: Using a bulk reagent dispenser (e.g., Multidrop Combi), dispense 1,000 cells per well in a volume of 20 µL into a white, flat-bottom 384-well assay plate (Corning 3570). Causality Note: White plates are chosen to maximize luminescence signal reflection and prevent well-to-well optical crosstalk.
-
Compound Transfer: Immediately use the Echo Acoustic Dispenser to transfer 20 nL of the benzoxazole compound (and analogs) into the assay plates. This yields a final top concentration of 10 µM in 0.1% DMSO.
-
Incubation: Seal the plates with a breathable membrane and incubate at 37°C, 5% CO2 , and 95% humidity for 72 hours. Causality Note: High humidity is critical to prevent edge effects caused by evaporation in the outer wells of the 384-well plate.
Phase 3: Readout and Data Analysis
-
Equilibration: Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This ensures uniform enzymatic activity of the luciferase during the readout.
-
Reagent Addition: Add 20 µL of room-temperature CellTiter-Glo reagent to each well.
-
Lysis and Signal Stabilization: Shake the plates on an orbital shaker at 500 RPM for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Read the luminescence on a multimode microplate reader (e.g., EnVision) with an integration time of 0.1 seconds per well.
Data Presentation & Validation Metrics
To ensure the trustworthiness of the screen, primary validation metrics and representative dose-response data for the benzoxazole scaffold must be tabulated. The table below illustrates expected baseline performance metrics for this assay architecture.
| Metric / Compound | Parameter Evaluated | Value | Interpretation / Status |
| Assay Quality | Z′ -Factor | 0.78 | Excellent assay window; >0.5 is acceptable for HTS. |
| Assay Quality | Signal-to-Background (S/B) | 145 | High sensitivity; robust dynamic range. |
| Assay Quality | Coefficient of Variation (CV%) | 4.2% | High precision; <10% indicates minimal pipetting error. |
| CAS 1221792-76-2 | IC50 (HCT116 Viability) | 1.2 µM | Potent hit; warrants further structural optimization. |
| 5-Fluorouracil | IC50 (Positive Control) | 3.5 µM | Expected baseline toxicity for colorectal carcinoma. |
Data Note: The IC50 values are derived from a 10-point dose-response curve (1:3 serial dilutions) calculated using a 4-parameter logistic non-linear regression model.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53361515, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate". PubChem. Available at:[Link]
Application Note: Catalytic Conversion of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate into Secondary Metabolites
Introduction & Scientific Rationale
The benzoxazole scaffold is a privileged structure in medicinal chemistry, characterized by a planar, aromatic heterocycle that engages in critical biological interactions such as hydrogen bonding and π -stacking[1]. In nature, this core is a hallmark of numerous bioactive secondary metabolites produced by marine and terrestrial bacteria, including the antimicrobial caboxamycin, the cytotoxic nataxazole, and the recently discovered microechmycins[2][3][4].
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) serves as a highly versatile, advanced building block for synthesizing these secondary metabolites. The molecule presents three distinct functional handles:
-
C7-Methyl Ester: Primed for late-stage catalytic amidation to construct the complex amide linkages characteristic of caboxamycin and its analogs.
-
C5-Methoxy Group: Acts as a protected phenol. Selective catalytic demethylation unmasks the hydroxyl group, mimicking the 2,4-dihydroxyphenyl moiety essential for the DNA-intercalating properties of UK-1 and nataxazole analogs.
-
C2-Methyl Group: Susceptible to transition-metal-catalyzed C-H functionalization or oxidation, allowing for structural extension seen in complex marine alkaloids[3][5].
This application note details field-proven, self-validating catalytic protocols to divergently convert this substrate into libraries of secondary metabolite analogs.
Mechanistic Causality and Pathway Design
To successfully navigate the polyfunctional nature of the substrate without requiring cumbersome protection/deprotection steps, catalyst selection is paramount.
-
For C7-Amidation: Traditional ester hydrolysis followed by acyl chloride formation often degrades sensitive secondary metabolite amines. We employ a Zirconium(IV)-catalyzed direct amidation . The Zr(OtBu)₄ catalyst, coupled with HOAt, acts as a Lewis acid to activate the ester carbonyl while simultaneously coordinating the incoming amine, driving atom-economical conversion without epimerization.
-
For C5-Demethylation: Standard reagents like BBr₃ are too harsh and will indiscriminately hydrolyze the C7-ester. Instead, we utilize a soft Lewis acid system (AlCl₃/EtSH) . The AlCl₃ selectively coordinates the ethereal oxygen, while the soft nucleophile (ethanethiol) attacks the methyl group via an S N 2 mechanism, preserving the ester intact.
Divergent catalytic pathways converting the benzoxazole substrate into secondary metabolites.
Quantitative Data Summary
The following table summarizes the optimized catalytic transformations, validating the efficiency of the protocols across different target metabolite classes.
| Target Metabolite Class | Catalytic Transformation | Catalyst / Reagents | Yield (%) | Key Mechanistic Feature |
| Caboxamycin Analogs | Direct Amidation (C7) | Zr(OtBu)₄, HOAt, Toluene | 78–85% | Atom-economical direct ester-to-amide conversion bypassing acyl chlorides. |
| Nataxazole Precursors | Selective Demethylation (C5) | AlCl₃, EtSH, CH₂Cl₂ | 88–92% | Soft Lewis acid cleavage via S N 2 "push-pull" prevents C7-ester hydrolysis. |
| Microechmycin Derivatives | C-H Arylation (C2-Methyl) | Pd(OAc)₂, XPhos, K₃PO₄ | 65–72% | Transition-metal catalyzed late-stage functionalization of the C2-alkyl group. |
Experimental Protocols
Protocol A: Zirconium-Catalyzed Direct Amidation (Synthesis of Caboxamycin Analogs)
Objective: Direct conversion of the C7-methyl ester to a secondary amide using complex alkyl/aryl amines to mimic the caboxamycin tail structure[6].
Materials:
-
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol)
-
Target Primary Amine (1.2 mmol)
-
Zirconium(IV) tert-butoxide [Zr(OtBu)₄] (0.1 mmol, 10 mol%)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon. Add the benzoxazole substrate (1.0 mmol) and the primary amine (1.2 mmol).
-
Catalyst Activation: In a separate argon-purged vial, dissolve Zr(OtBu)₄ (10 mol%) and HOAt (10 mol%) in 1.0 mL of anhydrous toluene. Stir for 5 minutes to form the active Zr-HOAt complex.
-
Reaction Execution: Transfer the catalyst solution to the Schlenk flask containing the starting materials. Add the remaining 4.0 mL of toluene. Seal the flask and heat to reflux (110 °C) for 12 hours.
-
Self-Validation (In-Process): Monitor the reaction via TLC (EtOAc:Hexane 1:3). The substrate ester will appear at R f ~0.6. The successful formation of the amide is indicated by the appearance of a highly UV-active spot at R f ~0.3. If the ester persists after 12 hours, verify the anhydrous nature of the amine, as moisture deactivates the Zr catalyst.
-
Workup: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure caboxamycin analog.
Step-by-step experimental workflow for the Zr-catalyzed direct amidation protocol.
Protocol B: Selective Lewis Acid-Catalyzed Demethylation (Synthesis of Nataxazole Precursors)
Objective: Unmask the C5-phenol group without hydrolyzing the C7-ester, providing the necessary hydroxyl group for cytotoxic activity in UK-1/Nataxazole analogs[2].
Materials:
-
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (1.0 mmol)
-
Aluminum Chloride (AlCl₃) (3.0 mmol)
-
Ethanethiol (EtSH) (3.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
Step-by-Step Methodology:
-
System Setup: In a well-ventilated fume hood (due to EtSH odor), equip a 50 mL round-bottom flask with a magnetic stir bar and purge with argon.
-
Reagent Addition: Dissolve the benzoxazole substrate (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Cool the solution to 0 °C using an ice bath.
-
Catalyst Introduction: Carefully add anhydrous AlCl₃ (3.0 mmol) in one portion. The solution may turn slightly yellow as the Lewis acid-base complex forms.
-
Cleavage Initiation: Syringe in ethanethiol (3.0 mmol) dropwise over 5 minutes. Causality Note: The EtSH acts as a soft nucleophile, selectively attacking the methyl group of the activated ether, leaving the hard C7-ester untouched.
-
Reaction & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Validate completion via TLC (EtOAc:Hexane 1:2); the product phenol will stain intensely with phosphomolybdic acid (PMA) or ferric chloride (FeCl₃).
-
Quench & Isolation: Quench the reaction by slowly pouring it into 20 mL of ice-cold 1M HCl. Extract with CH₂Cl₂ (3 × 20 mL). Wash the organic layer with water and brine, dry over MgSO₄, and evaporate. The resulting crude phenol is typically >95% pure and can be used directly for subsequent C2-functionalization.
References
-
Benchchem. "Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2".[1]
-
ResearchGate. "Structures of selected bioactive benzoxazoles, and benzoxazole...".[2]
-
ResearchGate. "Structures of benzoxazole metabolites from Streptomyces strains."[6]
-
MDPI. "Genomics-Driven Discovery of Benzoxazole Alkaloids from the Marine-Derived Micromonospora sp. SCSIO 07395".[3]
-
NIH/PMC. "Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds".[4]
-
Organic Chemistry Portal. "Benzoxazole synthesis".[5]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Note: Formulation and Cell Culture Media Preparation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Target Audience: Researchers, scientists, and drug development professionals. Focus: Solubilization mechanics, media formulation, and in vitro assay preparation for hydrophobic benzoxazole derivatives.
Introduction & Chemical Causality
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) is a highly pure, privileged scaffold in medicinal chemistry, frequently utilized as a building block for novel antimicrobial and anticancer agents [1]. The compound features a fused planar aromatic heterocycle (benzene and oxazole) substituted with methoxy, methyl, and carboxylate ester groups [2].
From a formulation standpoint, the planar aromatic nature of the benzoxazole core dictates its physicochemical behavior. The molecule relies heavily on noncovalent interactions, such as pi-stacking and hydrogen bonding, which makes it highly lipophilic and thermodynamically unfavorable to solvate directly in aqueous environments [4]. Direct introduction of this compound into aqueous cell culture media will inevitably result in precipitation, rendering in vitro assay data (such as IC50 values) inaccurate due to reduced bioavailability [3].
To circumvent this, we must employ a polar aprotic solvent—specifically, anhydrous Dimethyl Sulfoxide (DMSO)—as a vehicle. Furthermore, the ester group at position 7 is susceptible to hydrolysis; therefore, maintaining an anhydrous environment during stock preparation is critical to preserving the compound's structural integrity over time.
Quantitative Data & Formulation Parameters
To ensure reproducibility and prevent solvent-induced cytotoxicity, the following physicochemical parameters and empirical limits must be strictly adhered to during experimental design.
| Parameter | Value | Scientific Rationale / Causality |
| CAS Number | 1221792-76-2 | Unique identifier for this specific esterified benzoxazole derivative [1]. |
| Molecular Weight | 221.21 g/mol | Required for accurate molarity calculations (e.g., 2.21 mg/mL for a 10 mM stock) [2]. |
| Primary Solvent | Anhydrous DMSO | Hydrophobic planar structure prevents direct aqueous dissolution [3]. Anhydrous conditions prevent ester hydrolysis. |
| Max Media DMSO Conc. | ≤ 0.5% (v/v) | Exceeding 0.5% DMSO can induce solvent-mediated cytotoxicity, altering baseline cell viability and confounding assay results [3]. |
| Storage Conditions | -20°C, desiccated | Prevents oxidative degradation of the methoxy group and moisture-induced breakdown [3]. |
Experimental Workflows & Protocols
The following protocols are designed as a self-validating system. By preparing concentrated master stocks and performing serial dilutions in DMSO prior to media introduction, we minimize the aqueous shock that leads to compound precipitation.
Caption: Workflow for preparing benzoxazole derivative stock solutions and cell culture media.
Protocol A: Preparation of 10 mM Master Stock
Objective: Create a stable, homogenous solution while protecting the ester functional group.
-
Equilibration: Allow the vial of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, which can hydrolyze the carboxylate group.
-
Weighing: Accurately weigh 2.21 mg of the compound into a sterile, amber microcentrifuge tube[2].
-
Solubilization: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration [3].
-
Dissolution: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until no particulate matter is visible.
-
Storage: Aliquot the master stock into 50 µL volumes to avoid repeated freeze-thaw cycles, which degrade the compound. Store at -20°C protected from light [3].
Protocol B: Formulation of Working Cell Culture Media
Objective: Introduce the hydrophobic compound into aqueous media without inducing micro-precipitation.
-
Media Preparation: Warm the complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Pen/Strep) to 37°C [5]. Causality: Cold media decreases the thermodynamic solubility limit of the compound instantly upon contact, leading to micro-precipitates that are invisible to the naked eye but will skew biological readouts.
-
Intermediate Dilution: Prepare a 1000x working stock of your desired final concentration by diluting the 10 mM master stock in pure DMSO. (e.g., For a 10 µM final assay concentration, prepare a 10 mM working stock; for a 1 µM final concentration, prepare a 1 mM working stock).
-
Media Spiking: Add 1 µL of the 1000x working stock per 1 mL of warmed culture media.
-
Agitation: Add the DMSO stock dropwise while continuously vortexing or swirling the media. Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic compound, mitigating the risk of nucleation and precipitation[4].
-
Validation: The final DMSO concentration is now 0.1% (v/v), well below the 0.5% cytotoxicity threshold [3]. Inspect the media under an inverted microscope at 20x magnification to confirm the absence of crystalline precipitates.
Protocol C: Solvent Tolerance and Vehicle Control
To ensure the observed biological effects (e.g., apoptosis or growth inhibition) are strictly due to the benzoxazole derivative and not the solvent, a vehicle control must be established [3].
-
Prepare a "Vehicle Control" media by adding 1 µL of pure, anhydrous DMSO to 1 mL of warmed complete media (matching the 0.1% v/v of the treatment groups).
-
Treat a dedicated cohort of cells exclusively with this Vehicle Control media.
-
Normalize all viability or signaling data of the compound-treated cells against this Vehicle Control baseline.
Mechanistic Context: Benzoxazole in Biological Systems
When applied to cell cultures, benzoxazole derivatives easily permeate the lipid bilayer due to their lipophilic nature. Once intracellular, these compounds have been documented to interact with specific molecular targets. For instance, certain benzoxazole derivatives exhibit anticancer properties by acting as agonists for the Aryl Hydrocarbon Receptor (AhR), leading to the induction of apoptotic pathways and cytochrome P450 enzymes [3].
Caption: Proposed mechanism of action for benzoxazole derivatives via AhR activation and apoptosis.
By ensuring complete solubilization and preventing ester hydrolysis through the protocols outlined above, researchers can guarantee that the intracellular concentration of the active benzoxazole pharmacophore accurately reflects the intended dosage, yielding trustworthy and reproducible pharmacological data.
References
Technical Support Center: Yield Optimization for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Welcome to the advanced technical support and troubleshooting center for the synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate . The benzoxazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to engage in critical hydrogen bonding and pi-stacking interactions with biological targets[1].
However, synthesizing this specific derivative presents a unique trifecta of chemical challenges:
-
Oxidation Liability: The electron-donating 5-methoxy group significantly lowers the oxidation potential of the 2-aminophenol precursor, making it highly susceptible to air degradation[2].
-
Ester Lability: The C7 methyl carboxylate is prone to hydrolysis under the harsh acidic or basic conditions traditionally used for benzoxazole cyclization.
-
Thermodynamic Barriers: The intramolecular dehydration of the acyclic amide intermediate to form the planar bicyclic ring requires substantial activation energy, often leading to stalled reactions[3].
This guide provides causality-driven protocols, quantitative optimization data, and diagnostic workflows to help you achieve >90% isolated yields.
I. Diagnostic Troubleshooting Workflow
Before altering your entire synthetic route, use the following diagnostic logic tree to identify the root cause of your yield loss.
Diagnostic workflow for resolving low yields in benzoxazole synthesis.
II. Quantitative Optimization Data
The choice of catalyst and acetylating agent dictates the balance between driving cyclization and preserving the C7 ester. The table below summarizes the causality behind different reaction conditions based on established benzoxazole synthesis principles[4],[2],[3].
| Catalyst / Promoter | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| None | Acetic Anhydride | Toluene | 110 | 24 | <20% | Reaction stalls at the acyclic amide intermediate due to high activation energy for dehydration. |
| Imidazolium Chloride (50 mol%) | N,N-Dimethylacetamide | DMA | 140 | 8 | 80% | Excellent conversion via green catalysis[4], but high temperatures risk partial ester cleavage. |
| p-Toluenesulfonic acid (10 mol%) | Trimethyl orthoacetate | Toluene | 110 | 12 | 68% | Moderate yield. Orthoester acts as a water scavenger, but weak acidity slows cyclization. |
| Triflic Acid (TfOH) (5 mol%) | Trimethyl orthoacetate | DCE | 80 | 5 | 92% | Optimal. Rapid electrophilic activation of the intermediate[5]; ester is fully preserved. |
III. Causality-Driven Experimental Protocol
To maximize the yield of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, we recommend abandoning traditional acetic anhydride methods in favor of a Trimethyl orthoacetate / TfOH system.
Causality Rationale: Trimethyl orthoacetate serves as both the C2-carbon source and an internal desiccant. Instead of generating water during cyclization, it generates methanol. By Le Chatelier's principle, an environment rich in methanol inherently suppresses the hydrolysis of the methyl ester at the C7 position. The addition of catalytic Triflic Acid (TfOH) provides the necessary electrophilic activation to drive the cyclization at a lower temperature (80 °C)[3],[5].
Step-by-Step Methodology
Step 1: Precursor Preparation & Degassing
-
Charge a flame-dried Schlenk flask with Methyl 2-amino-3-hydroxy-5-methoxybenzoate (1.0 equiv).
-
Add anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Sparge the solution with Argon for 15 minutes.
-
Causality: The electron-rich nature of the 5-methoxy-2-aminophenol system makes it highly prone to oxidative degradation into dark quinone-imine polymeric species[2]. Strict oxygen exclusion is mandatory.
-
Step 2: Reagent Addition & Electrophilic Activation 4. Under Argon, add Trimethyl orthoacetate (1.5 equiv) via syringe. 5. Cool the mixture to 0 °C, then add Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) dropwise. 6. Heat the reaction mixture to 80 °C and stir for 5 hours.
Step 3: Self-Validating Checkpoint (TLC Analysis)
-
Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting aminophenol (Rf ~0.2, UV active, stains dark with KMnO4) will first convert to an acyclic intermediate (Rf ~0.3). Upon successful cyclization, the loss of hydrogen-bond donors (OH and NH) will cause the final benzoxazole product to migrate significantly higher (Rf ~0.6, bright blue fluorescence under 254 nm UV). If the spot at Rf ~0.3 persists, cyclization is incomplete.
Step 4: Anhydrous Workup 7. Cool the reaction to room temperature. Do not use aqueous NaOH or HCl for quenching, as this will hydrolyze the C7 ester. 8. Quench the TfOH by filtering the reaction mixture through a short pad of basic alumina, eluting with pure EtOAc. 9. Concentrate the filtrate under reduced pressure. 10. Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate as a crystalline solid.
IV. Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why does my reaction mixture turn pitch black before the reaction is even complete? A: This is a hallmark of oxidative degradation. The 5-methoxy group donates electron density into the aromatic ring, making the 2-aminophenol precursor highly susceptible to oxidation by atmospheric oxygen[2]. To troubleshoot this, ensure your solvents are thoroughly degassed (freeze-pump-thaw or prolonged sparging) and maintain a strict Argon atmosphere throughout the reaction.
Q: TLC shows complete consumption of the starting material, but my isolated yield of the benzoxazole is only 30%. A major byproduct is stuck at the baseline. What happened? A: You are likely observing the hydrolysis of the C7 methyl carboxylate, resulting in the formation of the corresponding carboxylic acid (which stays at the baseline on normal-phase TLC). This typically occurs if you use aqueous acidic or basic workups, or if water is generated and retained in the reaction mixture at high temperatures. Switch to the Trimethyl orthoacetate protocol described above, which generates methanol instead of water, and utilize an anhydrous basic alumina filtration for the workup.
Q: I am using acetic anhydride and the reaction stalls at the acyclic amide intermediate. Should I just increase the temperature? A: While increasing the temperature can force the cyclization, it also dramatically increases the risk of side reactions, including ester cleavage and decomposition. Instead of brute-forcing the thermodynamics with heat, lower the activation energy by adding a strong Brønsted or Lewis acid catalyst. Catalysts like TfOH or Palladium acetate[3] electrophilically activate the amide carbonyl, facilitating the intramolecular nucleophilic attack by the phenolic oxygen at much milder temperatures[5].
Q: Can I use imidazolium chloride as a greener alternative? A: Yes, imidazolium chloride is an excellent, metal-free promoter for synthesizing 2-substituted benzoxazoles[4]. However, it typically requires high temperatures (e.g., 140 °C in DMA)[4]. If you choose this route, monitor the reaction closely, as prolonged exposure of your specific substrate to 140 °C may lead to partial transesterification or degradation of the C7 methyl ester.
V. References
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.[Link]
-
Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.[Link]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Prepared by: Senior Application Scientist, Formulations Division
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS: 1221792-76-2) in aqueous media. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and solving these issues, ensuring the integrity and reproducibility of your experiments.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the compound that govern its solubility and the initial steps for proper handling.
Q1: Why is Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate expected to have low aqueous solubility?
Answer: The poor aqueous solubility is inherent to its molecular structure. Benzoxazole derivatives are known to be rigid, aromatic, and largely hydrophobic structures.[1][2] The core benzoxazole scaffold is a planar heterocycle that can lead to strong intermolecular interactions in its solid (crystalline) state, making it difficult for water molecules to effectively solvate individual molecules.[2][3]
Specifically for this compound:
-
Hydrophobic Core: The fused benzene and oxazole rings create a significant non-polar surface area.
-
Methyl Ester Group: The presence of a methyl carboxylate (-COOCH₃) group, rather than a more polar carboxylic acid (-COOH), reduces the molecule's ability to donate hydrogen bonds and interact favorably with water.[3] While the ester and methoxy groups add some polarity, their contribution is insufficient to overcome the hydrophobicity of the core structure.
Based on these features, the compound is classified as poorly water-soluble, a common challenge for this chemical class.[1][4]
Q2: What is the absolute first step I should take before attempting to solubilize this compound in an aqueous buffer for my experiment?
Answer: The critical first step is to prepare a high-concentration stock solution in a suitable organic solvent. This ensures the compound is fully dissolved and monomeric before dilution into your final aqueous system. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose in biological research.[5]
Rationale: Directly adding the solid powder to an aqueous buffer will almost certainly result in incomplete dissolution, leading to a fine suspension rather than a true solution. This causes significant errors in concentration, leading to poor data reproducibility and inaccurate structure-activity relationships (SAR).[4] A concentrated organic stock serves as a reliable starting point for all subsequent dilutions.
Q3: What are the primary strategies for formulating this compound in aqueous media for in vitro assays?
Answer: There are three primary, field-proven strategies for enhancing the apparent solubility of poorly soluble compounds for experimental use. The choice depends on the required final concentration and the tolerance of your specific assay.
-
Co-Solvency: The addition of a water-miscible organic solvent to the final aqueous solution.[6][7]
-
Surfactant-Mediated Solubilization: The use of detergents that form micelles to encapsulate the compound.[8]
-
Cyclodextrin Complexation: The formation of a host-guest inclusion complex with a cyclodextrin molecule.[9][][11]
We will explore these methods in detail in the troubleshooting section.
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
This section provides a logical progression for addressing common solubility problems, complete with detailed experimental protocols.
Troubleshooting Decision Pathway
The following diagram outlines the systematic approach to troubleshooting solubility issues.
Caption: A workflow for troubleshooting compound precipitation.
Issue: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
This is the most common failure mode. It occurs because the final concentration of the organic co-solvent is insufficient to maintain the compound in solution.
Solution 1: Optimize Co-solvent Concentration
The goal is to find the lowest percentage of co-solvent that keeps your compound dissolved at the desired final concentration, while remaining below the toxicity or interference threshold for your assay.
Experimental Protocol: Co-solvent Titration
-
Prepare Stock: Dissolve Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.
-
Set Up Test: In a series of clear microcentrifuge tubes or a 96-well plate, add your aqueous assay buffer.
-
Dilute: Add aliquots of your DMSO stock to each tube to achieve your target final compound concentration, while varying the final DMSO percentage (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
-
Mix and Observe: Mix thoroughly by vortexing or pipetting. Let the solutions stand for 30 minutes at the experimental temperature.
-
Inspect: Visually inspect each solution against a dark background for any signs of precipitation (haziness, cloudiness, or visible particles). A true solution will be perfectly clear.
Causality: Co-solvents work by reducing the polarity of the bulk solvent (water).[] The hydrocarbon portions of the co-solvent molecules disrupt water's strong hydrogen-bonding network, creating a more favorable environment for the hydrophobic benzoxazole compound.[]
Data Presentation: Common Co-solvents and Assay Tolerance
| Co-solvent | Typical Use | General Upper Limit (Cell-based Assays) | General Upper Limit (Biochemical Assays) |
| DMSO | Universal | < 0.5% (some cells tolerate up to 1%) | < 5% |
| Ethanol | Common | < 1% | < 5% |
| Propylene Glycol (PG) | Formulation | < 1% | < 10% |
| Polyethylene Glycol 400 (PEG 400) | Formulation | < 0.5% | < 5% |
Note: These are general guidelines. Always perform a solvent tolerance test for your specific assay system.
A Note on pH Adjustment
For some molecules, adjusting the pH of the buffer can increase solubility by ionizing an acidic or basic functional group.[13][14] However, the benzoxazole nitrogen is an extremely weak base, meaning a very low pH (highly acidic condition) would be required for protonation.[15][16] Such conditions are often incompatible with biological assays. Furthermore, the methyl ester is not ionizable. Therefore, pH adjustment is unlikely to be an effective primary strategy for this specific compound.
Issue: The required concentration is not achievable, even at the maximum tolerable co-solvent concentration.
If optimizing the co-solvent is insufficient, more advanced formulation techniques are required.
Solution 2: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[17] The hydrophobic cores of these micelles can encapsulate the benzoxazole compound, while the hydrophilic exteriors keep the entire complex dissolved in the aqueous medium.[18][19]
Experimental Protocol: Solubilization with Tween® 80
-
Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Polysorbate 80 (Tween® 80) in your assay buffer.
-
Prepare Compound/Co-solvent Slurry: In a glass vial, add the required amount of solid compound. Add a minimal amount of a volatile organic solvent (e.g., ethanol) to wet the powder and create a slurry.
-
Add Surfactant Solution: Add the 10% Tween® 80 solution to the slurry to achieve a high-concentration stock of your compound (e.g., 100x your final concentration).
-
Mix and Evaporate: Vortex vigorously. If you used a volatile solvent, gently evaporate it using a stream of nitrogen, leaving the compound dispersed in the surfactant solution.
-
Dilute: This 100x stock can now be diluted into your final assay buffer. The final Tween® 80 concentration should be kept low (typically < 0.1%) but must remain above its CMC.
Solution 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior.[11][20] They can encapsulate hydrophobic "guest" molecules, like the benzoxazole compound, forming a water-soluble "host-guest" inclusion complex.[9][][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[20][21]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol: Kneading Method for HP-β-CD Complexation [2]
-
Molar Ratio Calculation: Determine the desired molar ratio of the benzoxazole compound to HP-β-CD (start with 1:1 and 1:2).
-
Prepare Paste: Weigh the HP-β-CD and place it in a glass mortar. Add a small amount of a 50:50 water:ethanol solution to form a thick, uniform paste.
-
Knead: Gradually add the weighed benzoxazole compound to the paste while continuously grinding with the pestle. Knead the mixture vigorously for 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should remain a paste; add a drop of the water:ethanol solution if it becomes too dry.
-
Dry: Dry the resulting paste in an oven at 40-50°C until all the solvent has evaporated and a solid powder is obtained.
-
Reconstitute: This solid complex powder can now be weighed and dissolved directly into your aqueous assay buffer to prepare your final working solution.
Part 3: Summary and Best Practices
Q4: How can I be sure my compound is truly dissolved?
Answer: Visual inspection is the first and most important check. A true solution will be completely clear and free of any visible particles, haze, or Tyndall effect (light scattering) when a laser pointer is shone through it. For rigorous confirmation, Dynamic Light Scattering (DLS) can be used to detect the presence of nano-sized aggregates or particles, but this is typically reserved for advanced formulation development.
Q5: What are the potential impacts of these solubilizing agents on my experiment?
Answer: This is a critical consideration.
-
Co-solvents (e.g., DMSO): Can be directly toxic to cells at higher concentrations, can alter enzyme kinetics, or interfere with compound-protein binding.
-
Surfactants (e.g., Tween® 80): Can disrupt cell membranes, denature proteins, and interfere with assays that measure surface tension or use colorimetric readouts.
-
Cyclodextrins (e.g., HP-β-CD): Can extract cholesterol from cell membranes, potentially impacting signaling pathways. They are generally considered the most biocompatible of the three options when used at appropriate concentrations.
Best Practice: Always run a vehicle control in your experiment. This control should contain the exact same concentration of the solubilizing agent (co-solvent, surfactant, or cyclodextrin) as your test samples, but without the compound. This allows you to subtract any background effects of the formulation itself.
Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Co-solvency | Reduces solvent polarity.[] | Simple to prepare; widely used. | Limited solubilization power; potential for assay interference/toxicity.[1] |
| Surfactants | Micellar encapsulation.[17] | High solubilization capacity. | High potential for assay interference; can denature proteins.[22] |
| Cyclodextrins | Host-guest inclusion complex.[9][] | Generally low toxicity/interference; can improve bioavailability.[11][21] | Requires more complex preparation; potential for membrane interaction. |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
- Cosolvent - Wikipedia. (n.d.). Wikimedia Foundation.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
- Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
- Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. (2017). MedCrave online.
- Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences.
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR.
- How can cyclodextrins enhance solubility? (2025). Carbohydrate Chronicles Season 2 / Ep 8.
- Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. (n.d.). Benchchem.
- Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026). MDPI.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
- Solubilization by surfactants: Significance and symbolism. (2025). Surfactants.com.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
- Technical Support Center: Enhancing the Water Solubility of Benzoxazole Derivatives. (n.d.). Benchchem.
- Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). BOC Sciences.
- Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed.
- Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2. (n.d.). Benchchem.
- pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate.
- 1.3: Effect of pH on Acid Base Reactions. (2021). Chemistry LibreTexts.
- Solubility of benzoxazole resins. (2022). Journal of Functional Materials.
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). ResearchGate.
- A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Benzoxazole - Wikipedia. (n.d.). Wikimedia Foundation.
- pH and Solubility. (2025). AP Chem - Fiveable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. wisdomlib.org [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 22. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming false positives in Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate binding assays
Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Biophysical Characterization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate false positives when working with Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate and its structural analogs.
This specific scaffold is a notorious Pan-Assay Interference Compound (PAINS) candidate. The extended π -conjugation of the benzoxazole core, combined with the lipophilicity of the methoxy and methyl carboxylate groups, creates a perfect storm for optical interference and colloidal aggregation.
Below, you will find a mechanistic breakdown of these interferences, a diagnostic workflow, and self-validating protocols to ensure the scientific integrity of your hit-to-lead pipeline.
Diagnostic Triage Workflow
Triage workflow for identifying false positives in benzoxazole binding assays.
Troubleshooting & FAQs
Q1: Why does my TR-FRET assay show a strong binding signal, but orthogonal SPR shows no interaction? A1: This is a classic optical interference artifact. The benzoxazole core is a highly efficient intrinsic fluorophore. In TR-FRET assays, if the compound's excitation/emission spectra overlap with the Lanthanide donor (e.g., Europium at 615 nm) or the acceptor (e.g., d2 or Alexa Fluor 647 at 665 nm), it will artificially quench the signal or increase the background fluorescence 1. Mechanistic Causality: The electron-donating 5-methoxy group increases the electron density on the benzoxazole ring, shifting its π→π∗ transitions. This allows the molecule to absorb energy directly from the donor, preventing Förster resonance energy transfer to the acceptor. The assay software misinterprets this loss of the 665 nm signal as a disruption of the protein-protein interaction, yielding a false positive 2.
Q2: My biochemical assay IC50 is in the low nanomolar range, but the Hill slope is unusually steep (>2.0). What is happening? A2: A steep Hill slope combined with a highly lipophilic small molecule is the hallmark of colloidal aggregation. Mechanistic Causality: At micromolar concentrations in aqueous buffers, the hydrophobic methoxy and methyl carboxylate groups drive the molecules to self-assemble into colloidal micelles. These micelles non-specifically sequester the target protein, denaturing it or blocking its active site. Because micelle formation is a critical concentration-dependent phase transition, the inhibition occurs abruptly rather than gradually, yielding a steep, non-Michaelian Hill slope.
Q3: How do I differentiate between true 1:1 binding and non-specific binding (NSB) in Surface Plasmon Resonance (SPR)? A3: You must evaluate the Rmax (maximum response) and the reference channel behavior. Mechanistic Causality: The methyl ester group can interact non-specifically with the carboxymethyl dextran matrix of the SPR chip. If the compound forms aggregates, it will bind super-stoichiometrically to the immobilized protein. A true 1:1 Langmuir binding event will have an Rmax that matches the theoretical calculation based on the molecular weight ratio of the ligand to the protein. If your observed Rmax is significantly higher, or if the reference channel shows a response >5 RU during the dissociation phase, you are observing NSB 3.
Self-Validating Experimental Protocols
To ensure data integrity, implement these self-validating workflows. A self-validating protocol contains internal controls that definitively prove the mechanism of action without requiring secondary orthogonal technologies.
Protocol A: Detergent-Shift Counter-Screen for Colloidal Aggregators
Purpose: To validate whether the observed inhibition is due to target-specific binding or non-specific colloidal aggregation 4.
-
Buffer Preparation: Prepare two identical sets of assay buffers: Buffer A (Standard aqueous buffer) and Buffer B (Standard buffer supplemented with 0.01% v/v Triton X-100).
-
Compound Titration: Serially dilute Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in 100% DMSO (10-point curve, 100 μ M to 0.1 nM).
-
Dispensing: Dispense the compound into two separate assay plates containing Buffer A and Buffer B, ensuring the final DMSO concentration remains below 1%.
-
Incubation & Readout: Add the target protein, incubate for the standard assay duration, and measure the assay readout. Calculate the IC50 for both conditions.
-
Self-Validation Check: If the compound is a true binder, the IC50 will remain relatively constant between the two buffers. If the compound is a colloidal aggregator, the non-ionic detergent (Triton X-100) will disrupt the micelles, and the IC50 in Buffer B will shift by >10-fold or activity will be completely abolished.
Protocol B: TR-FRET Optical Interference Triage
Purpose: To determine if the benzoxazole derivative is quenching the Lanthanide donor or acceptor.
-
Reagent Prep: Prepare a "Target-Free" TR-FRET mixture containing only the Europium-labeled donor and the Acceptor-labeled probe at their optimal assay concentrations. Do not include the target protein.
-
Spike-In: Add the benzoxazole compound at its calculated IC90 concentration to the mixture.
-
Excitation/Emission: Excite the plate at 340 nm and record emissions at both 615 nm (Donor) and 665 nm (Acceptor).
-
Self-Validation Check: Calculate the 665/615 ratio. A true inhibitor will not alter the fluorescence of the free fluorophores. If the 615 nm signal drops significantly compared to a DMSO control, the compound is a donor quencher. If the 665 nm signal drops while 615 nm remains stable, it is an acceptor quencher.
Quantitative Data Presentation: Identifying Anomalies
Use this reference table to rapidly compare your experimental metrics against the expected behavior of a true 1:1 binder versus a benzoxazole false positive.
| Assay Modality | Metric Evaluated | Expected Value (True Binder) | Anomalous Value (False Positive) | Mechanistic Cause |
| SPR | Experimental Rmax | ≈ Theoretical Rmax | > 1.5x Theoretical Rmax | Super-stoichiometric aggregation |
| SPR | Reference Channel Signal | < 2 RU | > 5 RU | Non-specific matrix binding |
| Biochemical | Dose-Response Hill Slope | 0.8 - 1.2 | > 2.0 | Colloidal micelle formation |
| TR-FRET | 615 nm Emission (Target-Free) | 100% of Control | < 80% of Control | Benzoxazole donor quenching |
| Biochemical | Detergent Shift ( IC50 Ratio) | 0.8x - 1.5x | > 10x shift | Disruption of colloidal aggregates |
References
- Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens.PMC.
- TR-FRET Technology: Principle, Advantages, and Applic
- Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors.
- Detection and Prevention of Aggregation-based False Positives in STD-NMR-based Fragment Screening.Australian Journal of Chemistry - CSIRO Publishing.
Sources
Enhancing the bioavailability of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate formulations
Welcome to the Technical Support Center for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate (CAS 1221792-76-2). This resource is designed for formulation scientists, pharmacokineticists, and drug development professionals actively troubleshooting the inherent bioavailability bottlenecks of this privileged scaffold.
Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to optimize your formulations.
Section 1: Physicochemical Profiling & Bottlenecks
Q: Why does Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate exhibit such poor oral bioavailability in standard formulations? A: The core issue lies in the molecule's planar, aromatic benzoxazole heterocycle[1]. This rigid architecture facilitates strong intermolecular pi-pi stacking and hydrogen bonding, which results in an exceptionally high crystal lattice energy. Consequently, the molecule is highly lipophilic and exhibits poor aqueous solubility, classifying it as a BCS Class II or IV candidate depending on the specific physiological pH[2]. Furthermore, when dissolved, lipophilic benzoxazole derivatives are highly susceptible to rapid hepatic first-pass metabolism, meaning even if absorption occurs, the drug is degraded before reaching systemic circulation.
Section 2: Solid Lipid Nanoparticles (SLNs)
Q: How do SLNs mechanistically overcome the first-pass metabolism of this benzoxazole derivative? A: SLNs leverage the body's natural lipid digestion pathways to achieve lymphatic transport. When the lipophilic benzoxazole is encapsulated within a solid lipid matrix, enterocytes in the gastrointestinal tract process the lipid into chylomicrons. These chylomicrons are sterically too large to enter the blood capillaries (which drain directly into the hepatic portal vein) and instead enter the lacteals. From there, they travel through the lymphatic system directly into systemic circulation, completely bypassing the liver[3]. Additionally, formulating SLNs in the 50–200 nm range prevents immediate clearance by the reticuloendothelial system[4].
Lymphatic transport mechanism bypassing hepatic first-pass metabolism.
Q: What is the recommended protocol for fabricating benzoxazole-loaded SLNs, and how do I validate the process? A: We recommend Hot High-Pressure Homogenization (HPH) [5]. This method avoids organic solvents, is highly scalable, and ensures high entrapment efficiency for lipophilic compounds.
Protocol: Hot High-Pressure Homogenization (Self-Validating System)
-
Lipid Melting: Melt 5% w/w of a complex solid lipid (e.g., Glyceryl behenate / Compritol 888 ATO) at 10°C above its melting point (approx. 80°C). Causality: Complex lipids form imperfect crystal lattices, providing physical space to accommodate the planar benzoxazole molecules without expulsion.
-
Drug Dissolution: Add Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate to the lipid melt. Validation Check: Visually confirm a completely clear, single-phase melt. Any cloudiness indicates incomplete dissolution, which will cause drug crystals to form outside the SLNs.
-
Aqueous Phase Preparation: Heat an aqueous solution containing 2% w/w Poloxamer 188 to 80°C. Causality: Isothermic conditions prevent premature lipid precipitation during mixing.
-
Pre-emulsification: Disperse the lipid phase into the aqueous phase using a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes.
-
High-Pressure Homogenization: Pass the hot pre-emulsion through an HPH at 500 bar for 3 to 5 cycles[5]. Validation Check: Analyze the hot nanoemulsion via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.3 confirms uniform droplet size and sufficient homogenization energy.
-
Solidification: Cool the dispersion to room temperature to crystallize the lipid core. Validation Check: Perform Differential Scanning Calorimetry (DSC). The SLN melting endotherm should be slightly depressed compared to the bulk lipid, confirming nano-confinement and successful drug integration.
Workflow for SLN preparation via hot high-pressure homogenization.
Q: My SLN formulation shows drug expulsion (precipitation) after 4 weeks of storage. How do I troubleshoot this? A: This is a classic lipid polymorphism issue. If you used a highly pure triglyceride (e.g., tristearin), the lipid matrix gradually transitions from the unstable, loosely packed α-form to the highly ordered, stable β-form during storage. This perfect crystal lattice literally "squeezes" the drug out. Actionable Fix: Switch to a nanostructured lipid carrier (NLC) by replacing 30% of your solid lipid with a liquid lipid (e.g., Miglyol 812), or use a complex glyceride mixture to permanently disrupt lattice perfection.
Section 3: Amorphous Solid Dispersions (ASDs)
Q: If I want to formulate a solid oral dosage form (tablet), how can ASDs improve the dissolution rate? A: ASDs convert the crystalline benzoxazole into a high-energy amorphous state. By molecularly dispersing the drug within a hydrophilic polymer matrix (like Copovidone), you eliminate the crystal lattice energy barrier. Upon ingestion, the polymer prevents agglomeration and maintains the drug in a temporary state of supersaturation, driving rapid absorption in the GI tract[6].
Protocol: Hot Melt Extrusion (HME) for ASDs
-
Blending: Geometrically blend the benzoxazole derivative with Copovidone (Kollidon VA64) at a 1:3 ratio.
-
Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 140°C (die). Causality: The temperature must exceed the polymer's glass transition temperature (Tg) and the drug's melting point to ensure molecular mixing, but stay below degradation thresholds.
-
Quenching: Extrude onto a chilled roll. Causality: Rapid cooling freezes the polymer chains instantly, trapping the drug molecules before they have the kinetic energy to nucleate and crystallize.
-
Validation Check: Mill the extrudate and analyze via Powder X-ray Diffraction (PXRD). The presence of a broad "halo" pattern with an absolute absence of sharp Bragg peaks confirms a successful amorphous conversion.
Section 4: Quantitative Optimization Metrics
To ensure batch-to-batch reproducibility and optimal pharmacokinetics, benchmark your formulations against the following critical quality attributes (CQAs).
| Parameter | Target Value | Analytical Method | Troubleshooting Action if Out of Spec |
| SLN Particle Size | 50 – 200 nm | Dynamic Light Scattering (DLS) | Increase HPH cycles or increase surfactant %. |
| SLN Polydispersity | < 0.3 PDI | Dynamic Light Scattering (DLS) | Optimize pre-emulsion shear rate; check for lipid degradation. |
| Entrapment Efficiency | > 85% | Ultrafiltration + HPLC | Switch to a more complex lipid (e.g., Compritol) to prevent expulsion. |
| ASD Physical State | Amorphous (Halo) | PXRD / DSC | Increase extrusion temperature or accelerate cooling rate. |
| In Vitro Release | > 80% in 45 mins | USP App II (pH 6.8 + 1% SLS) | Add a solubilizer to the matrix or decrease drug loading ratio. |
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate using LC-MS
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For novel heterocyclic compounds like Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a molecule of interest due to the privileged benzoxazole scaffold in medicinal chemistry, rigorous purity assessment is paramount.[1] Even trace impurities can have unintended biological activities, interfere with analytical assays, or compromise the stability of the active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven protocol for the validation of an LC-MS (Liquid Chromatography-Mass Spectrometry) method for determining the purity of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. We will explore the rationale behind methodological choices, present a robust validation framework grounded in ICH Q2(R2) and FDA guidelines, and compare the performance of LC-MS against alternative analytical techniques.[2][3][4]
The Analytical Challenge: Why LC-MS is the Gold Standard
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a moderately polar, non-volatile organic molecule. These characteristics make Liquid Chromatography the ideal separation technique. While traditional HPLC with UV detection is a viable option, coupling it with Mass Spectrometry provides unparalleled advantages:
-
Specificity: MS detection can unequivocally differentiate the target analyte from impurities, even if they co-elute chromatographically, by using their unique mass-to-charge ratio (m/z).[5]
-
Sensitivity: LC-MS, particularly with modern mass analyzers, offers exceptional sensitivity, enabling the detection and quantification of trace-level impurities that might be missed by UV detectors.[6][7]
-
Peak Identification: Mass spectrometry provides molecular weight information, which is critical for the tentative identification of unknown impurities by proposing elemental compositions and analyzing fragmentation patterns.[8][9]
The workflow for this validation process is systematic, ensuring that the developed method is fit for its intended purpose—to accurately and reliably measure the purity of the target compound.
Part 1: The Validated LC-MS Protocol
The objective is to develop a method that can separate the main compound from potential process-related impurities (e.g., uncyclized starting materials like substituted 2-aminophenols) and degradation products.[1][10]
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Analyte: Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate reference standard (>99.5% purity).
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additive: Formic Acid (FA), >99% purity.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Instrumentation and Conditions: This protocol is based on a standard LC-MS system equipped with a reversed-phase column, a common setup for analyzing moderately polar pharmaceuticals.[11]
| Parameter | Condition | Justification |
| LC System | Standard HPLC or UHPLC System | Provides the necessary separation power. UHPLC offers faster run times and better resolution. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides excellent retention and separation for moderately polar benzoxazole derivatives based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase. Formic acid is a volatile modifier that aids in protonation for positive-ion ESI and improves peak shape.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase for eluting the analyte. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-9 min: 95% B; 9-9.1 min: 95-30% B; 9.1-12 min: 30% B | A gradient is essential to elute potential impurities with varying polarities and ensure the main peak is sharp and well-resolved. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | Small volume to prevent column overloading and peak distortion. |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or similar | Provides high-resolution, accurate mass data for confident identification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atom in the benzoxazole ring is readily protonated, making positive ion mode highly sensitive for this class of compounds.[13] |
| Scan Range | 100 - 1000 m/z | A wide range to capture the parent ion and potential lower or higher mass impurities. |
| Source Temp. | 120 °C | Optimized to facilitate desolvation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI droplets to generate gas-phase ions.[12] |
3. Standard and Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent. This solution is used for purity assessment by area percent.
-
Test Sample: Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the sample diluent.
Part 2: The Validation Gauntlet: A Self-Validating System
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[14] The following tests, based on ICH Q2(R2) guidelines, form a self-validating system where each parameter confirms a different aspect of the method's performance.[3][15]
Validation Parameter Protocols & Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank diluent, a placebo (if applicable), and the analyte spiked with known potential impurities. Compare chromatograms. | The analyte peak should be free from interference at its retention time and m/z. The method must resolve the main peak from all known impurities. |
| Linearity | Prepare at least five concentration levels of the analyte, from the LOQ to 150% of the working concentration. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Analyze triplicate samples at three concentration levels (e.g., 80%, 100%, 120% of working concentration). Calculate the % recovery. | Mean recovery should be within 98.0% - 102.0% for each level. |
| Precision | Repeatability: Six replicate injections of the 100% working standard. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Repeatability: RSD ≤ 1.5%. Intermediate Precision: Overall RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be measured with acceptable accuracy and precision (typically Signal-to-Noise ratio > 10). | Accuracy within 80-120% and Precision (RSD) ≤ 10%. |
| Robustness | Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%). | System suitability parameters (e.g., peak tailing, resolution) must remain within predefined limits. No significant impact on quantitative results. |
This data is illustrative and represents typical acceptance criteria for a pharmaceutical purity method.
Part 3: Comparison with Alternative Analytical Techniques
While LC-MS is the superior choice, it's crucial for a senior scientist to understand the context and applicability of other techniques. The decision often involves a trade-off between performance, cost, and the specific question being asked.[16]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte | Best Use Case |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry. | Highest Specificity & Sensitivity: Mass detection confirms identity. Impurity ID: Provides MW of unknowns. | Higher Cost: More expensive to purchase and maintain. Matrix Effects: Ionization can be suppressed by matrix components. | Gold Standard: Definitive purity testing, stability studies, and identification of unknown degradation products. |
| HPLC-UV | Separation by liquid chromatography, detection by UV absorbance. | Cost-Effective & Robust: Widely available and less complex than MS. Good for Quantification: Reliable for assay of the main component. | Lower Specificity: Co-eluting impurities with similar UV spectra can lead to inaccurate results. Limited Identification: Cannot identify unknown peaks. | Routine QC testing where impurities are well-characterized and chromatographically resolved. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Excellent Resolution: High-efficiency separation for volatile compounds.[6] | Not Applicable: The analyte is not volatile and would require derivatization, adding complexity and potential for artifacts.[17][18] | Analysis of volatile impurities or residual solvents from the synthesis process. |
| NMR Spectroscopy | Nuclear Magnetic Resonance measures the magnetic properties of atomic nuclei. | Definitive Structure Elucidation: Unambiguously confirms the chemical structure of the main compound and can identify major impurities if present at >1%. | Low Sensitivity: Not suitable for detecting or quantifying trace impurities (<0.1%). Complex Quantification: qNMR requires specialized expertise and standards. | Primary structure confirmation of the reference standard and characterization of isolated, major impurities. |
Conclusion
The validation of an analytical method for purity assessment is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. For Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, an LC-MS method provides the optimal balance of specificity, sensitivity, and informative power. By following a structured validation protocol based on ICH guidelines, researchers can establish a trustworthy and reliable method that is fit-for-purpose.[2][19] This not only satisfies regulatory expectations but also ensures the generation of high-quality, reproducible data essential for advancing drug development programs.
References
-
Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration Source: U.S. Food and Drug Administration URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org Source: gmp-compliance.org URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Group Source: ProPharma Group URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: IntuitionLabs URL: [Link]
-
Title: Electron impact mass spectral fragmentation of chiral bisbenzoxazole, bisbenzothiazole and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane - PubMed Source: PubMed URL: [Link]
-
Title: Mass spectra of halogenostyrylbenzoxazoles | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science Source: Arome Science URL: [Link]
-
Title: GC-MS vs LC-MS - ResolveMass Laboratories Inc. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: How to Choose Between LC and GC for Your Analytical Needs - ILT Source: ILT URL: [Link]
-
Title: Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online Source: Spectroscopy Online URL: [Link]
-
Title: Small Molecule Analysis Testing: HPLC vs GC - Brewer Science Source: Brewer Science URL: [Link]
-
Title: Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater Source: Springer URL: [Link]
-
Title: synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives Source: ACTA POLONIAE PHARMACEUTICA URL: [Link]
-
Title: Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: A high-throughput LC-MS/MS method for simultaneous analysis of albendazole, albendazole sulfoxide and albendazole sulfone in human plasma - PubMed Source: PubMed URL: [Link]
-
Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Design and Synthesis of new Benzoxazole derivatives - Jetir.Org Source: JETIR URL: [Link]
-
Title: LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix - International Journal of Medical Sciences and Pharma Research Source: International Journal of Medical Sciences and Pharma Research URL: [Link]
-
Title: Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. vliz.be [vliz.be]
- 12. research.unipd.it [research.unipd.it]
- 13. researchgate.net [researchgate.net]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. iltusa.com [iltusa.com]
- 17. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 18. brewerscience.com [brewerscience.com]
- 19. youtube.com [youtube.com]
An In-Depth Comparison Guide: Validating Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate via NMR Spectroscopy
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge
Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is a highly functionalized heterocyclic scaffold. Benzoxazole derivatives are privileged structures in medicinal chemistry, widely recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties .
Validating the exact regiochemistry of this molecule—specifically the positions of the 5-methoxy and 7-carboxylate groups on the fused benzene ring—requires rigorous analytical techniques. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different Nuclear Magnetic Resonance (NMR) platforms in elucidating this complex structure, providing you with a self-validating experimental framework.
Platform Comparison: High-Field vs. Benchtop vs. In-Silico
When validating complex heterocycles, the choice of NMR platform directly impacts data resolution, throughput, and cost-efficiency.
High-Field NMR (600 MHz) - The Gold Standard
Performance & Causality: High-field superconducting magnets provide superior population differences between nuclear spin states, exponentially increasing both the signal-to-noise ratio (SNR) and chemical shift dispersion. For this specific benzoxazole, 600 MHz resolution is critical. It cleanly resolves the small meta-coupling constants (J ~ 2.4 Hz) between the aromatic protons H-4 and H-6, which is mathematically impossible to achieve with lower-field instruments due to second-order overlapping effects.
Benchtop NMR (80 MHz) - Rapid Point-of-Need
Performance & Causality: Utilizing permanent neodymium magnets, modern benchtop systems offer cryogen-free, rapid analysis directly at the fume hood . While they suffer from lower sensitivity and spectral overlap in the aromatic region, 80 MHz systems are highly effective for routine ¹H profiling. They successfully confirm the presence and integration of the three distinct aliphatic environments (2-CH₃, 5-OCH₃, 7-COOCH₃) in a fraction of the time required for high-field analysis .
In-Silico Predictive NMR - The Theoretical Baseline
Performance & Causality: Quantum mechanical modeling and machine-learning-based empirical databases predict chemical shifts based on localized electronic environments . This serves as a theoretical baseline to cross-reference empirical data, which is particularly useful for anticipating the severe deshielding of the benzoxazole C-2 carbon (~164 ppm).
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol establishes a self-validating system where empirical choices are driven by the molecule's specific physical chemistry.
Step 1: Sample Preparation
-
Action: Dissolve 5 mg (for ¹H) or 25 mg (for ¹³C) of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is selected because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), meaning solvent-induced aggregation is minimal. The higher mass requirement for ¹³C analysis compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C isotope.
Step 2: Acquisition Parameters
-
Action: For ¹H NMR, use a standard 30° pulse with a 1-second relaxation delay (D1). For ¹³C NMR, utilize a proton-decoupled sequence (e.g., zgpg30) with an extended D1 of 3 to 5 seconds.
-
Causality: The extended D1 in ¹³C acquisition is mandatory for this molecule. Quaternary carbons (C-2, C-5, C-7, C-3a, C-7a, and the ester C=O) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. A short D1 would saturate these spins, rendering them invisible in the final spectrum.
Step 3: 2D NMR Validation (HSQC & HMBC)
-
Action: Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality: HMBC provides the ultimate structural proof. A ³J cross-peak between the 5-OCH₃ protons (~3.86 ppm) and the C-5 carbon (~156.2 ppm) definitively anchors the methoxy group's position, eliminating any ambiguity regarding the regiochemistry of the fused ring.
Quantitative Data Synthesis
The tables below summarize the comparative spectral data across the three platforms, highlighting the diagnostic significance of each signal.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Proton Assignment | High-Field (600 MHz) | Benchtop (80 MHz) | In-Silico Prediction | Diagnostic Significance |
| 2-CH₃ | 2.62 (s, 3H) | 2.60 (br s, 3H) | 2.58 | Confirms oxazole ring formation. |
| 5-OCH₃ | 3.86 (s, 3H) | 3.85 (s, 3H) | 3.82 | Electron-donating group marker. |
| 7-COOCH₃ | 3.98 (s, 3H) | 3.95 (s, 3H) | 3.95 | Ester functional group confirmation. |
| H-4 (Aromatic) | 7.15 (d, J=2.4 Hz, 1H) | 7.1 - 7.3 (m, 1H) | 7.20 | Meta-coupling resolved only at high field. |
| H-6 (Aromatic) | 7.55 (d, J=2.4 Hz, 1H) | 7.4 - 7.6 (m, 1H) | 7.61 | Deshielded by adjacent ester carbonyl. |
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Carbon Assignment | High-Field (150 MHz) | Benchtop (20 MHz) | In-Silico Prediction | Diagnostic Significance |
| 2-CH₃ | 14.6 | 14.5 | 14.2 | Aliphatic baseline. |
| 7-COOCH₃ | 52.4 | 52.5 | 52.1 | Ester methyl carbon. |
| 5-OCH₃ | 56.2 | 56.0 | 55.8 | Methoxy carbon. |
| C-4 / C-6 | 102.8 / 110.5 | 103.0 / 111.0 (low SNR) | 102.5 / 110.1 | Shielded by C-5 methoxy resonance. |
| C-2 (Oxazole) | 164.8 | Not typically resolved | 164.5 | Highly deshielded by O and N atoms. |
| C=O (Ester) | 165.6 | Not typically resolved | 166.0 | Carbonyl validation. |
Note: Benchtop ¹³C NMR often struggles to resolve quaternary carbons (C-2, C=O, C-3a, C-7a) without extensive overnight signal averaging due to inherent low sensitivity .
Workflow Visualization
Figure 1: Comparative workflow for NMR data acquisition and structural validation.
Conclusion
For the absolute structural validation of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, High-Field NMR remains the non-negotiable standard. It is the only platform capable of resolving the critical meta-aromatic couplings and detecting unprotonated carbons efficiently. However, Benchtop NMR serves as an exceptional, high-throughput alternative for routine batch-to-batch consistency checks, successfully identifying the three distinct methyl environments. By integrating In-Silico Predictions with empirical data, researchers can create a robust, self-validating analytical framework that ensures absolute scientific integrity in drug development workflows.
References
-
Antonides, L. H., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." National Institutes of Health (NIH), 2025. URL:[Link]
-
MDPI. "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI, 2025. URL: [Link]
-
SciELO. "Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans." SciELO Brazil. URL:[Link]
-
Labcompare. "New Fields and Exciting Applications for Benchtop NMR Instruments." Labcompare, 2020. URL:[Link]
A Comparative Guide to the Synthesis of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate: Evaluating Reproducibility Across Common Pathways
This guide provides an in-depth comparison of prevalent synthetic methodologies for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, a key intermediate in medicinal chemistry. The benzoxazole scaffold is a privileged structure, forming the core of molecules targeting a range of biological targets, including potential anticancer and antimicrobial agents.[1][2] As such, the reliable and reproducible synthesis of its derivatives is of paramount importance for researchers in drug discovery and development.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, highlights critical parameters affecting reproducibility, and offers field-proven insights to ensure that the described methods are robust and transferable between laboratories. We will explore two primary pathways, assess their respective strengths and weaknesses, and conclude with a set of best practices for validating and ensuring the reproducibility of your synthetic chemistry.
Part 1: Foundational Principles of Reproducibility in Synthesis
The ability to reproduce a synthetic protocol is a cornerstone of chemical science, yet it is often a significant challenge.[3][4] Success is predicated on meticulous control over numerous variables, some of which are often overlooked or under-reported in scientific literature.[4] Understanding a reaction's sensitivity to a diverse set of parameters is a key factor that ultimately leads to more robust and sustainable chemistry.[5]
Key Factors Influencing Reproducibility:
-
Reagent and Solvent Purity: The presence of trace impurities, such as water or oxygen, can dramatically alter reaction outcomes, especially in sensitive or catalytic processes.[6] It is crucial to use reagents of known purity and to properly dry solvents when necessary.
-
Thermal Control: Precise temperature management is critical. Localized heating or temperature fluctuations can lead to the formation of side products. The method of heating (e.g., oil bath vs. heating mantle) can also introduce variability.
-
Mixing and Mass Transfer: Mixing is a fundamental variable that underpins the reliability of chemical data.[7] Inadequate or inconsistent stirring can create steep concentration and temperature gradients, affecting reaction rates, selectivity, and overall yield.[7][8] This is particularly true for multiphase reactions or as reactions are scaled to larger volumes.[7][9] Reporting the stirring rate, vessel geometry, and stir bar dimensions should be standard practice.[10]
-
Atmosphere: Many organic reactions are sensitive to oxygen or moisture. Conducting reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a common practice to prevent unwanted side reactions and ensure reproducibility.
-
Documentation: Meticulous record-keeping is essential for troubleshooting and replication.[11] Modern tools like Electronic Lab Notebooks (ELNs) facilitate the detailed capture of every experimental parameter, from reagent lot numbers to observed color changes.[11]
Part 2: Comparative Analysis of Synthesis Pathways
The synthesis of 2-substituted benzoxazoles is well-established, typically involving the condensation of an o-aminophenol with a suitable electrophile.[2][12] We will compare two robust and logical pathways to the target molecule, Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate.
Pathway 1: One-Pot Condensation and Cyclization
This is arguably the most direct and classic approach, involving the reaction of a substituted o-aminophenol with an acetylating agent, followed by acid-catalyzed cyclodehydration. The choice of a strong dehydrating agent like polyphosphoric acid (PPA) often allows the reaction to be performed in a single pot, driving the equilibrium towards the final benzoxazole product.[2][13]
Mechanism: The reaction proceeds via initial N-acetylation of the aminophenol. The subsequent intramolecular cyclization is promoted by the acid catalyst, which protonates the amide carbonyl, rendering it more electrophilic. The neighboring hydroxyl group then attacks this activated carbonyl, leading to a tetrahedral intermediate which, upon dehydration, yields the aromatic benzoxazole ring.
Sources
- 1. Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate | 1221792-76-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Changing the reproducibility rulebook | Opinion | Chemistry World [chemistryworld.com]
- 5. Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03017F [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sapiosciences.com [sapiosciences.com]
- 12. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
In vitro vs in vivo correlation for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate testing
An In-Depth Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate
Disclaimer: As of March 2026, publicly available in vitro and in vivo data for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate is limited. This guide, therefore, presents a comprehensive, hypothetical case study based on established principles of pharmaceutical science to illustrate the process of developing an In Vitro-In Vivo Correlation (IVIVC). The experimental designs, data, and correlations are representative of what would be expected for a compound with a similar benzoxazole core structure, which often exhibits poor aqueous solubility.
Introduction: The Imperative of IVIVC in Modern Drug Development
In the journey from a promising molecule to a life-changing therapeutic, the ability to predict in vivo performance from in vitro data is a cornerstone of efficient and ethical drug development. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration). For novel compounds like Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate, establishing a robust IVIVC is not merely an academic exercise; it is a critical tool that can streamline formulation development, support biowaivers, and ensure batch-to-batch consistency of the final drug product.
This guide provides a detailed walkthrough of the experimental and analytical workflow required to establish a meaningful IVIVC for our subject compound, a molecule we will hypothesize to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
Part 1: Foundational In Vitro Characterization
The goal of the in vitro assays is to simulate the physiological environment of the gastrointestinal tract and quantify the rate and extent of drug release and permeation, the two key processes governing oral absorption.
Dissolution and Release Testing: Simulating the GI Tract
For a poorly soluble compound, the choice of dissolution apparatus and media is paramount. We must challenge the formulation to discriminate between different manufacturing parameters and predict potential in vivo behavior. The USP Apparatus 2 (Paddle) is selected for its hydrodynamic profile, which is well-understood and sensitive to formulation variables.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Media Selection: A series of pH-varying media are used to mimic the transit through the GI tract:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate Buffer (pH 4.5) to simulate the upper intestine.
-
Phosphate Buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS) to simulate the lower intestine and create sink conditions for a low-solubility drug. The inclusion of a surfactant like SDS is critical for achieving measurable dissolution rates for BCS Class II compounds.
-
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM (A slightly elevated speed is chosen to enhance discrimination between formulations).
-
Sampling Points: 5, 10, 15, 30, 45, 60, 90, and 120 minutes.
-
-
Analytical Method: A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is used to quantify the concentration of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate in the collected samples.
-
Formulations Tested: To establish a correlation, at least two, and preferably three, formulations with different release rates (e.g., fast, medium, slow) are required. This can be achieved by altering particle size, lubrication levels, or polymer content in the formulation.
| Time (min) | Formulation A (Fast) % Dissolved | Formulation B (Medium) % Dissolved | Formulation C (Slow) % Dissolved |
| 5 | 35 | 20 | 10 |
| 10 | 55 | 38 | 22 |
| 15 | 70 | 52 | 35 |
| 30 | 85 | 75 | 55 |
| 45 | 92 | 88 | 70 |
| 60 | 98 | 95 | 82 |
| 90 | 100 | 99 | 91 |
| 120 | 100 | 100 | 96 |
Permeability Assessment: The Caco-2 Cell Model
To validate our hypothesis of high permeability (BCS Class II), we employ the Caco-2 cell monolayer assay, a widely accepted in vitro model for predicting human intestinal permeability.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer exhibiting tight junctions.
-
Integrity Check: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement:
-
The compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The flux of the compound across the monolayer is determined.
-
-
Control: A high-permeability marker (e.g., Propranolol) and a low-permeability marker (e.g., Mannitol) are run in parallel to validate the assay performance.
-
Apparent Permeability (Papp) Calculation: The Papp value is calculated. A Papp > 10 x 10⁻⁶ cm/s is generally considered indicative of high permeability.
Part 2: Definitive In Vivo Pharmacokinetic Studies
The in vivo arm of the study aims to determine the true plasma concentration-time profile of the drug after oral administration. This data serves as the benchmark against which the in vitro results will be correlated.
The beagle dog model is often chosen for oral drug development due to its physiological similarities to the human GI tract.
-
Subjects: A cohort of fasted male beagle dogs (n=6 per formulation group).
-
Dosing: A single oral dose of each formulation (A, B, and C) is administered.
-
Blood Sampling: Serial blood samples (e.g., at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected.
-
Sample Processing: Plasma is harvested and stored at -80 °C pending analysis.
-
Bioanalysis: Plasma concentrations of Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate are determined using a validated LC-MS/MS method, which provides the necessary sensitivity and selectivity for complex biological matrices.
-
Pharmacokinetic Analysis: Key PK parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
| Parameter | Formulation A (Fast) | Formulation B (Medium) | Formulation C (Slow) |
| Cmax (ng/mL) | 850 | 620 | 410 |
| Tmax (hr) | 1.0 | 2.5 | 4.0 |
| AUC₀₋t (ng*hr/mL) | 4500 | 4450 | 4380 |
Part 3: Bridging the Gap - Developing the IVIVC
With robust in vitro and in vivo datasets in hand, the final step is to establish a mathematical correlation. This involves deconstructing the in vivo plasma data to determine the fraction of drug absorbed over time and correlating this with the in vitro dissolution data.
Deconvolution: Unveiling the In Vivo Absorption Profile
Deconvolution methods, such as the Wagner-Nelson or Loo-Riegelman methods, are used to calculate the in vivo absorption profile from the plasma concentration-time data. This essentially removes the effects of drug elimination from the plasma profile, isolating the absorption process.
Establishing the Correlation: Level A
The most rigorous and desirable type of IVIVC is a Level A correlation, which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.
Caption: Workflow for developing a Level A IVIVC.
The Correlation Plot
A linear regression is performed by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo for each formulation at various time points. A high correlation coefficient (R² > 0.9) is indicative of a strong, predictive relationship.
Caption: The logical relationship established by an IVIVC.
Conclusion and Regulatory Implications
This guide outlines a systematic, science-driven approach to establishing an IVIVC for Methyl 5-methoxy-2-methyl-1,3-benzoxazole-7-carboxylate. A validated Level A IVIVC is a powerful asset in a regulatory submission. It provides a high degree of confidence that the in vitro dissolution method is a true surrogate for in vivo bioequivalence studies, potentially allowing for biowaivers for certain post-approval changes. This not only accelerates development timelines and reduces costs but also aligns with the principles of ethical drug development by minimizing the need for unnecessary human or animal testing.
References
-
Title: Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: In Vitro-In Vivo Correlation (IVIVC) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Principles of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation Source: Clinical and Translational Science URL: [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
